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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Sodium Oxacillin Monohydrate (CAS 7240-38-2) for the Research Scientist

This guide provides an in-depth exploration of the physicochemical properties of sodium oxacillin monohydrate, a pivotal semi-synthetic, penicillinase-resistant penicillin. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the physicochemical properties of sodium oxacillin monohydrate, a pivotal semi-synthetic, penicillinase-resistant penicillin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core data essential for its application in experimental and developmental settings. We will explore its structural attributes, stability profiles, analytical methodologies, and the fundamental mechanism of its antibacterial action, offering a holistic understanding grounded in empirical data and established scientific principles.

Core Molecular and Physical Properties

Sodium oxacillin monohydrate is a white to off-white crystalline powder, a characteristic that hints at its ordered solid-state structure.[1] Its molecular integrity and physical state are foundational to its handling, formulation, and ultimate biological activity.

Chemical Identity

The compound is the monohydrate sodium salt of oxacillin, a derivative of 6-aminopenicillanic acid. Its chemical structure is defined by a β-lactam ring fused to a thiazolidine ring, with a characteristic 5-methyl-3-phenyl-4-isoxazolylcarboxamido side chain that imparts resistance to bacterial β-lactamase enzymes.[2]

IdentifierValueSource
CAS Number 7240-38-2[1]
Molecular Formula C₁₉H₁₈N₃NaO₅S·H₂O[1]
Molecular Weight 441.43 g/mol [1]
Synonyms Oxacillin Sodium Salt Monohydrate, Bactocill[3]
Physicochemical Data Summary

A compilation of key physicochemical data is presented below, providing a quantitative basis for experimental design.

PropertyValueSource
Melting Point 188 °C (with decomposition)[3]
pKa Approximately 2.8[4]
pH of Solution (30 mg/mL) 4.5 - 7.5[1]
Water Content (Karl Fischer) 3.5% - 5.0%[1]
Appearance White to off-white crystalline powder[1]
Solubility Profile

The solubility of sodium oxacillin monohydrate is a critical parameter for its formulation in various experimental and therapeutic contexts. It is freely soluble in water, a characteristic that facilitates its administration in aqueous solutions.[4]

SolventSolubilitySource
Water ≥11.55 mg/mL[5]
Methanol Soluble[4]
Dimethyl Sulfoxide (DMSO) ≥16.9 mg/mL[5]
Ethanol Insoluble[5]
Methylene Chloride Practically Insoluble[4]

Stability and Degradation Pathways

The stability of sodium oxacillin monohydrate is paramount to its efficacy and safety. Degradation can lead to a loss of antibacterial activity and the formation of potentially immunogenic products.

Solid-State Stability

For long-term preservation of its chemical integrity, sodium oxacillin monohydrate should be stored in a well-sealed container, protected from moisture, at refrigerated temperatures of 2-8 °C.[1] Some sources also recommend storage at -20°C for extended periods.[5]

Solution Stability

The stability of sodium oxacillin in solution is influenced by the solvent, temperature, and pH.

  • Aqueous Solutions : In a 0.9% sodium chloride solution, oxacillin sodium (1g/100mL) is relatively stable, exhibiting less than a 10% loss of potency after 7 days at 23°C and less than a 5% loss after 30 days at 4°C.[6] Another study confirmed that solutions of 1-50 mg/mL in sodium chloride injection are stable for 24 hours at 23°C.[7]

  • Dextrose Solutions : Degradation is more rapid in dextrose solutions, a phenomenon attributed to the catalytic effect of dextrose on the hydrolysis of the β-lactam ring.[7]

  • Reconstituted Solutions : Reconstituted solutions for injection are generally stable for 3 days at approximately 21°C (70°F) or for one week under refrigeration at around 4°C (40°F).

Degradation Mechanisms

The primary mechanism of degradation for oxacillin, as with other β-lactam antibiotics, is the hydrolysis of the amide bond in the four-membered β-lactam ring.[2] This process is catalyzed by acidic or basic conditions and by β-lactamase enzymes. The hydrolysis renders the antibiotic inactive as the structural integrity of the pharmacophore is lost.

Studies on the photodegradation of related β-lactam antibiotics, such as amoxicillin, have shown that UV irradiation can lead to the breakdown of the molecule, with the hydrolysis of the β-lactam ring being a primary transformation.[8] The degradation of oxacillin in water has been investigated using advanced oxidation processes, which identified by-products resulting from hydroxylation and decarboxylation reactions.[9]

G cluster_degradation Degradation Pathways Oxacillin Sodium Oxacillin Monohydrate Hydrolysis Hydrolysis (Acid, Base, β-Lactamase) Oxacillin->Hydrolysis Photodegradation Photodegradation (UV Light) Oxacillin->Photodegradation Oxidation Advanced Oxidation (e.g., ·OH radicals) Oxacillin->Oxidation Inactive Inactive Products (Opened β-Lactam Ring) Hydrolysis->Inactive Photodegradation->Inactive Oxidation->Inactive

Caption: Primary degradation pathways for sodium oxacillin.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification and quality control of sodium oxacillin monohydrate.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard for the assay and impurity profiling of sodium oxacillin.

USP Recommended Method:

  • Mobile Phase : A gradient mixture of a phosphate buffer and acetonitrile.

  • Column : L11 packing (a silica-based C8 reversed-phase column).

  • Detection : UV at 225 nm.

A detailed protocol for the analysis of related substances can be found in the United States Pharmacopeia (USP).

Alternative HPLC Method:

  • Mobile Phase : A mixture of 0.02 mol/L potassium dihydrogen phosphate solution (adjusted to pH 3.6 with phosphoric acid), acetonitrile, and methanol (700:225:75).

  • Column : Hypersil BDS phenyl column.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 225 nm.

  • Linearity : The method has shown good linearity in the range of 0.115-9.208 μg.

  • Limit of Detection (LOD) : 2.3 ng.

UV-Visible Spectrophotometry

While direct UV-Vis spectrophotometry can be used, a more specific method involves the formation of a charge-transfer complex with iodine in a methanol-dichloromethane medium.[4]

  • Absorption Maxima of the Complex : The resulting complex exhibits absorption peaks at 290 nm and 365 nm.[4]

  • Beer's Law : The method adheres to Beer's law in the concentration range of 2-8 μg/mL.[10]

  • LOD and LOQ : The limit of detection and limit of quantitation have been reported as 0.39 μg/mL and 1.18 μg/mL, respectively.[10]

Experimental Protocol for UV-Vis Analysis:

  • Prepare a stock solution of sodium oxacillin monohydrate in methanol.

  • Create a series of dilutions to the desired concentration range (e.g., 2-8 μg/mL).

  • In a volumetric flask, add a specific volume of the oxacillin solution.

  • Add a solution of iodine in dichloromethane.

  • Dilute to the final volume with methanol.

  • Allow the reaction to proceed at room temperature.

  • Measure the absorbance at 365 nm against a reagent blank.

G cluster_hplc HPLC-UV Analysis Workflow Sample Prepare Sample Solution HPLC Inject into HPLC System Sample->HPLC Standard Prepare Standard Solution Standard->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (225 nm) Separation->Detection Quantification Quantify based on Peak Area Detection->Quantification

Caption: A generalized workflow for HPLC-UV analysis of sodium oxacillin.

Thermal Analysis
  • Thermogravimetric Analysis (TGA) : This technique would be employed to determine the water content by identifying the mass loss upon heating, corresponding to the dehydration of the monohydrate. Further mass loss at higher temperatures would indicate thermal decomposition. For a typical monohydrate, a weight loss corresponding to one mole of water would be expected at a temperature below the decomposition point.

  • Differential Scanning Calorimetry (DSC) : DSC would reveal endothermic and exothermic transitions. An endotherm would be expected for the dehydration process, followed by an exotherm associated with decomposition at higher temperatures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification and structural elucidation of sodium oxacillin monohydrate. While a detailed peak assignment for this specific compound is not available in the provided search results, a general interpretation based on its functional groups can be made. Spectra for sodium oxacillin are available in public databases such as SpectraBase.[11]

Expected Characteristic IR Peaks:

  • ~3300-3500 cm⁻¹ : O-H stretching vibration from the molecule of water and N-H stretching of the amide.

  • ~1760 cm⁻¹ : C=O stretching of the β-lactam carbonyl group.

  • ~1680 cm⁻¹ : C=O stretching of the amide carbonyl group.

  • ~1600 cm⁻¹ : C=O stretching of the carboxylate group.

  • ~1500-1600 cm⁻¹ : Aromatic C=C stretching vibrations.

Mechanism of Antibacterial Action

The therapeutic efficacy of sodium oxacillin monohydrate stems from its ability to disrupt bacterial cell wall synthesis.

Inhibition of Peptidoglycan Synthesis

As a member of the β-lactam class of antibiotics, oxacillin targets and covalently binds to penicillin-binding proteins (PBPs).[12] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[12] By inactivating these enzymes, oxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[12]

Resistance to β-Lactamase

The bulky 5-methyl-3-phenyl-4-isoxazolyl side chain of oxacillin provides steric hindrance, which protects the β-lactam ring from hydrolysis by many staphylococcal β-lactamase enzymes.[2] This structural feature is the basis for its classification as a penicillinase-resistant penicillin and its clinical utility against penicillin-resistant Staphylococcus aureus.

G cluster_moa Mechanism of Action Oxacillin Oxacillin PBP Penicillin-Binding Proteins (PBPs) Oxacillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Is essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Simplified signaling pathway of oxacillin's mechanism of action.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of sodium oxacillin monohydrate, CAS 7240-38-2. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this important antibiotic. A thorough understanding of its chemical identity, stability, and analytical characteristics is fundamental to ensuring the integrity and reproducibility of experimental outcomes.

References

  • Stability of sodium oxacillin in intravenous solutions. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • The reproducibility of peak height and t R of oxacillin sodium monohydrate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Oxacillin Sodium | C19H20N3NaO6S | CID 23694213. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Photodegradation of Amoxicillin in Aqueous Systems: A Review. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Possible mechanism of OXA degradation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A Novel Spectrophotometric Method for the Determination Oxacillin Sodium. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved February 6, 2026, from [Link]

  • Research on the Degradation of Oxacillin in Water by Strong Ionization Discharge. (n.d.). IOPScience. Retrieved February 6, 2026, from [Link]

  • Kinetic perspectives for the degradation of oxacillin: A penicillanic acid derivative. (n.d.). Learning Gate. Retrieved February 6, 2026, from [Link]

  • Safety data sheet. (2022, July 6). CPAChem. Retrieved February 6, 2026, from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 6, 2026, from [Link]

  • (PDF) Kinetic perspectives for the degradation of oxacillin: A penicillanic acid derivative. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • TGA Measurements on Calcium Oxalate Monohydrate. (n.d.). NETZSCH Analyzing & Testing. Retrieved February 6, 2026, from [Link]

  • (PDF) A Novel Spectrophotometric Method for the Determination Oxacillin Sodium. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Oxacillin photodegradation pathway. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Oxacillin sodium salt. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

  • Amplification of photocatalytic degradation of antibiotics (amoxicillin, ciprofloxacin) by sodium doping in nano-crystallite hydroxyapatite. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Method accuracy for oxacillin sodium monohydrate recoveries obtained by HPLC-UV system. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A novel spectrophotometric method for the determination oxacillin sodium. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Oxacillin. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Photodegradation of Amoxicillin Under UV Irradiation Using Hydrogen Peroxide. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

In-Depth Technical Guide: The Core Mechanism of Beta-Lactamase Resistance in Sodium Oxacillin Monohydrate

<_Step_2> Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a detailed examination of the molecular and biochemical principles underpinning sodium oxacillin mon...

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of the molecular and biochemical principles underpinning sodium oxacillin monohydrate's resistance to beta-lactamase enzymes. We will dissect the pivotal role of oxacillin's chemical architecture, specifically the steric hindrance conferred by its acyl side chain, in preventing enzymatic degradation. This guide will further detail the established experimental protocols for quantifying this resistance and discuss the clinical implications and limitations of this mechanism in the context of evolving bacterial resistance, such as the emergence of MRSA.

Introduction: The Evolutionary Arms Race of Beta-Lactam Antibiotics and Bacterial Resistance

The advent of penicillin marked a watershed moment in modern medicine. However, the widespread use of this "miracle drug" inadvertently triggered an evolutionary response in bacteria: the production of beta-lactamase enzymes. These enzymes effectively neutralize beta-lactam antibiotics by hydrolyzing the amide bond within the characteristic beta-lactam ring, rendering the antibiotic inactive.[1][2] This enzymatic defense mechanism remains a significant challenge in the treatment of bacterial infections.

The development of semi-synthetic penicillins, such as oxacillin, was a strategic countermeasure designed to overcome this resistance, particularly in penicillinase-producing strains of Staphylococcus aureus.[3][4] This guide delves into the core mechanism that makes oxacillin a durable therapeutic agent in the face of many common beta-lactamases.

The Molecular Architecture of Resistance: Steric Hindrance

The primary mechanism by which oxacillin resists degradation by beta-lactamases is steric hindrance .[5] This resistance is not due to an inhibitory interaction in the classical sense, but rather a physical impediment imposed by the unique chemical structure of oxacillin.

The Role of the Acyl Side Chain

Unlike its predecessor, penicillin G, oxacillin possesses a bulky acyl side chain.[4][6] This side chain features a substituted isoxazolyl group, which is crucial for its beta-lactamase stability. The spatial arrangement of this bulky group effectively shields the beta-lactam ring from the active site of many beta-lactamase enzymes.[5]

steric_hindrance cluster_oxacillin Oxacillin Molecule cluster_enzyme Beta-Lactamase Enzyme Beta-Lactam Ring Beta-Lactam Ring Bulky Side Chain Bulky Side Chain Active Site Active Site Bulky Side Chain->Active Site Physically Blocks Access assay_workflow A Prepare Reagents (Enzyme, Substrate, Oxacillin) B Combine Enzyme and Oxacillin A->B C Add Nitrocefin Substrate B->C D Measure Absorbance Change C->D E Calculate Enzyme Activity/Inhibition D->E

Caption: Workflow for a nitrocefin-based beta-lactamase activity assay.

Data Presentation

The following table provides a representative summary of the type of quantitative data generated from these assays.

Bacterial Strain Antibiotic MIC (µg/mL)
Beta-lactamase-producing S. aureusPenicillin G>256
Beta-lactamase-producing S. aureusOxacillin2
Non-beta-lactamase-producing S. aureusPenicillin G0.06
Non-beta-lactamase-producing S. aureusOxacillin0.5

The Emergence of a New Resistance Paradigm: MRSA

While oxacillin is effective against many beta-lactamase-producing bacteria, the emergence of methicillin-resistant Staphylococcus aureus (MRSA) highlights a critical limitation of this class of antibiotics. MRSA's resistance to oxacillin is not mediated by beta-lactamase activity. Instead, it is conferred by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. [7][8][9] PBP2a has a low binding affinity for most beta-lactam antibiotics, including oxacillin. [4][7][9]This means that even if oxacillin bypasses any beta-lactamases, it cannot effectively inhibit the transpeptidase activity of PBP2a, thus allowing the bacteria to continue synthesizing their cell wall and survive. [10]

Conclusion

The beta-lactamase resistance of sodium oxacillin monohydrate is a testament to the power of rational drug design. By incorporating a sterically bulky side chain, the molecule is effectively shielded from enzymatic degradation by a wide range of beta-lactamases. The experimental protocols outlined in this guide provide a robust framework for quantifying this resistance. However, the rise of alternative resistance mechanisms, such as the PBP2a in MRSA, underscores the dynamic nature of bacterial evolution and the continuous need for innovation in antibiotic development.

References

  • What is the mechanism of Oxacillin Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • β-lactam Overview Oxacillin was developed by adding an acyl side chain to the penicillin molecule. The acyl s - Louisiana Department of Health. (n.d.). Retrieved from [Link]

  • Oxacillin - Wikipedia. (n.d.). Retrieved from [Link]

  • Emergence of Oxacillin Resistance in Stealth Methicillin-Resistant Staphylococcus aureus Due to mecA Sequence Instability | Antimicrobial Agents and Chemotherapy - ASM Journals. (2019, July 25). Retrieved from [Link]

  • Correlation of penicillin Binding protein 2a detection with oxacillin resistance in Staphylococcus aureus and discovery of a novel penicillin binding protein 2a mutation - PubMed. (n.d.). Retrieved from [Link]

  • Three Decades of β-Lactamase Inhibitors - PMC. (2010, January 1). Retrieved from [Link]

  • Methicillin-Resistant Staphylococcus Aureus (MRSA) | BCM - Baylor College of Medicine. (n.d.). Retrieved from [Link]

  • Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (2020, March 31). Retrieved from [Link]

  • ß-Lactams: Mechanisms of Action and Resistance - YouTube. (2011, March 29). Retrieved from [Link]

  • Methicillin-resistant Staphylococcus aureus - Wikipedia. (n.d.). Retrieved from [Link]

  • Correlation of Penicillin Binding Protein 2a Detection with Oxacillin Resistance in Staphylococcus aureus and Discovery of a Novel Penicillin Binding Protein 2a Mutation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Genetic Determinants of High-Level Oxacillin Resistance in Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of beta-lactamase-mediated oxacillin resistance in Staphylococcus aureus by a deoxyribozyme - PubMed. (n.d.). Retrieved from [Link]

  • Assays for beta-lactamase activity and inhibition - PubMed. (n.d.). Retrieved from [Link]

  • 22.14 Application: The Mechanism of Action of β-Lactam Antibiotics - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. (n.d.). Retrieved from [Link]

  • Oxacillin-induced expression of PBP2a in USA300 strain LAC and USA400... - ResearchGate. (n.d.). Retrieved from [Link]

  • Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance - JSciMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Beta-Lactam Antibiotics and Resistance Challenges and Solutions - ResearchGate. (2025, January 21). Retrieved from [Link]

  • Structural origins of oxacillinase specificity in class D β-lactamases - PubMed. (n.d.). Retrieved from [Link]

  • Heterogeneous oxacillin-resistant phenotypes and production of PBP2A by oxacillin-susceptible/mecA-positive MRSA strains from Africa | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2016, June 7). Retrieved from [Link]

  • Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) - CDC. (2025, June 27). Retrieved from [Link]

  • Chemical structures of β-lactam antibiotics. (A) Structure of the... - ResearchGate. (n.d.). Retrieved from [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance - SciSpace. (2013, January 1). Retrieved from [Link]

  • β-lactamase Activity Assay - Creative Biolabs. (n.d.). Retrieved from [Link]

Sources

Foundational

difference between oxacillin sodium and sodium oxacillin monohydrate

This guide serves as a definitive technical resource for distinguishing between Oxacillin Sodium and Sodium Oxacillin Monohydrate in pharmaceutical and research contexts. Part 1: Executive Summary & The "Identity Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for distinguishing between Oxacillin Sodium and Sodium Oxacillin Monohydrate in pharmaceutical and research contexts.

Part 1: Executive Summary & The "Identity Paradox"

In the high-stakes environment of drug development, the distinction between Oxacillin Sodium and Sodium Oxacillin Monohydrate is often a source of critical calculation errors.

The Core Truth: In the vast majority of pharmaceutical applications (USP/EP compendial standards), the substance labeled "Oxacillin Sodium" is, chemically, Sodium Oxacillin Monohydrate .

  • Oxacillin Sodium (Anhydrous): A theoretical or transient chemical entity (

    
    ).[1][2][3] It is rarely isolated as a stable commercial API because it is highly hygroscopic and chemically unstable.
    
  • Sodium Oxacillin Monohydrate: The stable, crystalline pharmaceutical form (

    
    ) used in manufacturing and research.[4]
    

The Risk: Researchers who calculate molarity or dosage based on the anhydrous molecular weight (423.43 g/mol ) while weighing the monohydrate powder (441.43 g/mol ) will introduce a 4.08% potency error into their experiments.

Part 2: Chemical & Physical Characterization[5]

Molecular Architecture

The monohydrate form incorporates one water molecule into the crystal lattice for every molecule of oxacillin sodium. This water is not "wetness" (adsorbed moisture) but a structural component essential for the API's stability.

OxacillinStructure cluster_properties Physicochemical Impact Anhydrous Oxacillin Sodium (Anhydrous) MW: 423.43 g/mol CAS: 1173-88-2 Monohydrate Sodium Oxacillin Monohydrate MW: 441.43 g/mol CAS: 7240-38-2 (Standard Pharmaceutical Form) Anhydrous->Monohydrate Crystallization (+ H₂O) Water Water Molecule (H₂O) MW: 18.02 g/mol Water->Monohydrate Lattice Integration Prop1 Hygroscopicity Reduced Monohydrate->Prop1 Prop2 Chemical Stability Increased Monohydrate->Prop2

Figure 1: The transition from the theoretical anhydrous salt to the stable monohydrate form.[1]

Quantitative Comparison Table
FeatureOxacillin Sodium (Anhydrous)Sodium Oxacillin Monohydrate
Formula


Molecular Weight 423.43 g/mol 441.43 g/mol
Water Content 0% (Theoretical)3.5% – 5.0% (USP Limits)
CAS Number 1173-88-27240-38-2
Physical State Unstable/Hygroscopic PowderStable Crystalline Powder
Regulatory Label Often used as the Drug NameThe Chemical Reality of the API

Part 3: Regulatory & Compendial Landscape[1]

The USP Monograph Nuance

The United States Pharmacopeia (USP) monograph is titled "Oxacillin Sodium" .[2][3][4][5][6] However, the Definition and Water sections explicitly mandate the monohydrate form.

  • Requirement: The USP specifies a water content between 3.5% and 5.0% (Method I <921>).[3]

  • Implication: If you purchase "Oxacillin Sodium USP," you are buying the monohydrate.[4][6] The label describes the active moiety (the salt), but the bottle contains the hydrate.

Stability Causality

Why is the monohydrate preferred?

  • Beta-Lactam Ring Stress: The bicyclic beta-lactam ring in oxacillin is prone to hydrolysis.[1]

  • Lattice Energy: The inclusion of water molecules stabilizes the crystal lattice, preventing the amorphous anhydrous form from absorbing unpredictable atmospheric moisture, which would accelerate hydrolysis and degradation.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, you must correct for the water content when preparing stock solutions. Failure to do so results in under-dosing.[1]

Protocol: Preparation of Exact Molar Stock Solutions

Objective: Prepare 10 mL of a 10 mM Oxacillin Sodium solution.

The Wrong Way (Anhydrous Assumption):



Result: The solution is only 9.59 mM  because the powder contains water.

The Correct Way (Potency-Corrected): You must account for the "As Is" purity or the Monohydrate MW.

Step-by-Step Workflow:

  • Verify the Certificate of Analysis (CoA):

    • Check the Water Content (KF) .[2][3] Let's assume it is 4.0%.

    • Check the Assay (on anhydrous basis) . Let's assume 99.0%.

  • Calculate the Correction Factor:

    
    
    
    
    
    [1]
  • Calculate Required Mass:

    
    
    
    
    
    [1]
  • Validation (HPLC):

    • Inject the prepared solution into an HPLC system.

    • Compare peak area against a certified reference standard (USP Oxacillin Sodium RS).[3]

    • The calculated concentration must be

      
      .
      
Analytical Decision Tree

Use this workflow to verify the identity of your starting material.

AnalyticalWorkflow Start Unknown Oxacillin Sample KF Karl Fischer Titration (USP <921>) Start->KF Result Water Content Result KF->Result Anhydrous < 1.0% Water (Likely Degraded or Specialty Anhydrous) Result->Anhydrous Low Monohydrate 3.5% - 5.0% Water (Confirms Monohydrate USP Standard) Result->Monohydrate Target Wet > 5.5% Water (Excess Moisture/ Poor Storage) Result->Wet High

Figure 2: Analytical workflow for verifying Oxacillin Sodium solid-state form.

Part 5: References

  • United States Pharmacopeia (USP). Oxacillin Sodium Monograph. USP-NF.[1][7] (The official compendial standard defining the water content limits for Oxacillin Sodium).[3] [1]

  • PubChem. Oxacillin Sodium Monohydrate (Compound Summary). National Library of Medicine. (Provides chemical structure, CAS 7240-38-2, and physical properties).[1][2][3][7][8][9] [1]

  • Drugs.com. Oxacillin Monograph for Professionals. (Clinical data confirming the sodium salt monohydrate usage in injection vials).

  • DailyMed. Oxacillin for Injection, USP - Label Information. National Institutes of Health. (Regulatory labeling confirming "Oxacillin Sodium" vials contain the monohydrate). [1]

  • Toku-E. Oxacillin Sodium, USP Technical Data. (Technical specifications listing water content and anhydrous basis assay).

Sources

Exploratory

An In-depth Technical Guide on the Spectrum of Activity of Sodium Oxacillin Monohydrate Against Staphylococci

Foreword: The Enduring Relevance of Oxacillin in the Battle Against Staphylococci Sodium oxacillin, a penicillinase-resistant penicillin, remains a cornerstone in antimicrobial susceptibility testing and a critical thera...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of Oxacillin in the Battle Against Staphylococci

Sodium oxacillin, a penicillinase-resistant penicillin, remains a cornerstone in antimicrobial susceptibility testing and a critical therapeutic agent against staphylococcal infections. Its story is intrinsically linked to the evolution of resistance in this versatile genus of bacteria, particularly Staphylococcus aureus. Understanding the nuances of its spectrum of activity is not merely an academic exercise; it is fundamental to accurate diagnostics, effective treatment, and the development of new therapeutic strategies. This guide provides a comprehensive technical overview of oxacillin's interaction with staphylococci, from its molecular mechanism of action to the diverse and evolving mechanisms of resistance. We will delve into the established methodologies for assessing its efficacy and explore the clinical implications of the observed susceptibility patterns.

Mechanism of Action: Targeting the Bacterial Cell Wall

Oxacillin, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell, and its inhibition leads to cell lysis and death.[1][2]

The key to oxacillin's effectiveness against many staphylococci lies in its chemical structure. The addition of an acyl side chain to the penicillin molecule protects the β-lactam ring from hydrolysis by penicillinases (a type of β-lactamase), enzymes that are commonly produced by Staphylococcus species and are responsible for resistance to penicillin G.[1][3]

cluster_bacterium Staphylococcal Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Oxacillin Oxacillin Oxacillin->PBP Binds to & Inhibits

Figure 1: Mechanism of Action of Oxacillin.

Spectrum of Activity: A Tale of Two Staphylococci

The clinical utility of oxacillin is primarily defined by its activity against penicillinase-producing staphylococci.[2][3]

Methicillin-Susceptible Staphylococcus aureus (MSSA)

For decades, oxacillin has been a first-line treatment for serious infections caused by MSSA.[2][4] These strains produce penicillinase, rendering them resistant to penicillin, but their native PBPs remain susceptible to oxacillin.[5]

Coagulase-Negative Staphylococci (CoNS)

While oxacillin can be effective against some CoNS, such as certain strains of S. epidermidis, resistance is now widespread among this group.[3] Many clinical isolates of CoNS have acquired resistance mechanisms similar to those found in MRSA, limiting the therapeutic utility of oxacillin for these infections.[6][7]

The Rise of Resistance: Evolving Defense Mechanisms

The emergence of oxacillin resistance in staphylococci, particularly in S. aureus, represents a significant public health challenge.[7] Several mechanisms contribute to this resistance.

The Primary Culprit: mecA-Mediated Resistance (MRSA)

The most clinically significant mechanism of oxacillin resistance is the acquisition of the mecA gene.[5][8] This gene is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[9] The mecA gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a very low affinity for β-lactam antibiotics, including oxacillin.[5][8][9]

When an MRSA strain is exposed to oxacillin, its native PBPs are inhibited, but PBP2a can continue to function, allowing for the synthesis of a stable cell wall and conferring resistance to all penicillinase-stable penicillins and cephalosporins.[3][5][8]

cluster_mrsa MRSA Cell mecA mecA gene PBP2a PBP2a mecA->PBP2a Encodes CellWall_R Cell Wall Synthesis (Resistant) PBP2a->CellWall_R Catalyzes NoEffect Ineffective NativePBPs Native PBPs Oxacillin Oxacillin Oxacillin->PBP2a Low Affinity Oxacillin->NativePBPs Inhibits

Figure 2: mecA-Mediated Oxacillin Resistance in MRSA.

Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA)

Some S. aureus strains that lack the mecA gene can exhibit low-level resistance to oxacillin, with Minimum Inhibitory Concentrations (MICs) at or just above the susceptible breakpoint.[10][11] This phenotype, known as BORSA, is often attributed to the hyperproduction of β-lactamase.[10][12][13] In these cases, the sheer quantity of the enzyme can lead to the slow hydrolysis of oxacillin.[12][14]

Other Mechanisms of Resistance
  • Modifications in Native PBPs : Rare mutations in the genes encoding the native PBPs can alter their structure, reducing their affinity for oxacillin and leading to resistance.[10]

  • mecC Gene : A homolog of mecA, the mecC gene, also encodes a PBP with low affinity for β-lactams and can confer oxacillin resistance.[10]

  • Oxacillin-Susceptible MRSA (OS-MRSA) : A challenging phenomenon for clinical laboratories is the presence of S. aureus strains that carry the mecA gene but appear susceptible to oxacillin in phenotypic tests.[15][16] This can be due to mutations within the mecA gene or its regulatory elements.[16] Importantly, exposure to subinhibitory concentrations of antibiotics can sometimes select for revertant mutations that restore high-level resistance.[16]

Laboratory Assessment of Oxacillin Activity

Accurate determination of oxacillin susceptibility is critical for guiding patient therapy. Several standardized methods are employed in the clinical microbiology laboratory.

Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of oxacillin required to inhibit the visible growth of a standardized bacterial inoculum. It is considered a gold-standard quantitative method.

  • Prepare Inoculum : From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies of the Staphylococcus isolate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute Inoculum : Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Oxacillin Dilutions : Prepare serial twofold dilutions of oxacillin in CAMHB in a 96-well microtiter plate. The concentration range should bracket the established clinical breakpoints.

  • Inoculate Plate : Add the diluted bacterial suspension to each well containing the oxacillin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate : Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results : The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

Disk Diffusion

The disk diffusion method is a qualitative test where a paper disk impregnated with a standard amount of an antibiotic is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established breakpoints. While oxacillin disks can be used, cefoxitin is now the preferred agent for predicting mecA-mediated oxacillin resistance in S. aureus because it is a better inducer of mecA expression.[8]

  • Prepare Inoculum : Prepare a standardized inoculum as described for broth microdilution (0.5 McFarland).

  • Inoculate Agar Plate : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth.

  • Apply Disk : Aseptically apply a 30-µg cefoxitin disk to the surface of the agar.

  • Incubate : Invert the plate and incubate at 35°C ± 2°C for 16-18 hours (for S. aureus).

  • Measure and Interpret : Measure the diameter of the zone of inhibition to the nearest millimeter. Interpret the results based on CLSI or EUCAST guidelines.

Oxacillin Salt Agar Screen

This method is used to detect heteroresistant populations of MRSA. The high salt concentration and the presence of oxacillin create a selective environment for the growth of resistant isolates.

  • Prepare Inoculum : Prepare a 0.5 McFarland standardized suspension of the isolate in sterile saline.

  • Spot Inoculate : Using a sterile swab, spot inoculate the surface of a Mueller-Hinton agar plate supplemented with 4% NaCl and 6 µg/mL of oxacillin.[8]

  • Incubate : Incubate the plate at 35°C ± 2°C for a full 24 hours.

  • Interpret : Any growth of more than one colony indicates resistance.

Molecular Methods

Nucleic acid amplification tests, such as PCR, can directly detect the presence of the mecA gene, providing a rapid and highly specific method for identifying MRSA.[8][9] This is particularly useful for resolving discrepant results between phenotypic tests.

cluster_workflow Staphylococcal Susceptibility Testing Workflow Isolate Staphylococcus Isolate Phenotypic Phenotypic Testing Isolate->Phenotypic Genotypic Genotypic Testing Isolate->Genotypic For confirmation or discrepant results MIC Broth Microdilution (MIC) Phenotypic->MIC Quantitative Disk Cefoxitin Disk Diffusion Phenotypic->Disk Qualitative PCR mecA PCR Genotypic->PCR Report_S Report as Susceptible MIC->Report_S Below Breakpoint Report_R Report as Resistant MIC->Report_R At/Above Breakpoint Disk->Report_S Zone > Breakpoint Disk->Report_R Zone ≤ Breakpoint PCR->Report_S mecA Not Detected PCR->Report_R mecA Detected

Figure 3: Workflow for Oxacillin Susceptibility Testing.

Clinical Breakpoints and Interpretive Criteria

The interpretation of susceptibility test results relies on established clinical breakpoints, which are MIC or zone diameter values used to categorize an isolate as susceptible, intermediate, or resistant. These breakpoints are set by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

It is crucial to note that breakpoints can be species-specific. For example, the CLSI breakpoints for oxacillin differ between S. aureus and coagulase-negative staphylococci.[8]

Table 1: CLSI Oxacillin MIC Breakpoints for Staphylococcus spp. (µg/mL) [8]

OrganismSusceptibleIntermediateResistant
S. aureus and S. lugdunensis≤ 2N/A≥ 4
S. epidermidis≤ 0.5N/A≥ 1
Other Staphylococcus spp. (e.g., S. haemolyticus, S. hominis)≤ 0.5N/A≥ 1

Data is based on CLSI guidelines and is subject to change. Always consult the most recent version of the relevant standards.

Conclusion and Future Perspectives

Sodium oxacillin monohydrate remains an indispensable tool in clinical microbiology for the detection of resistance in staphylococci and as a therapeutic option for susceptible isolates. The primary driver of resistance, the mecA-encoded PBP2a, has necessitated a shift in testing strategies, with cefoxitin now favored for phenotypic prediction of resistance in S. aureus. The existence of less common resistance mechanisms, such as β-lactamase hyperproduction and the emergence of OS-MRSA, underscores the need for a multi-faceted approach to susceptibility testing, often incorporating molecular methods for definitive characterization. As staphylococci continue to evolve, ongoing surveillance and a deep understanding of the interplay between oxacillin and these pathogens are essential for preserving the efficacy of our antimicrobial arsenal.

References

  • Louisiana Department of Health. β-lactam Overview Oxacillin. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oxacillin Sodium?. [Link]

  • National Center for Biotechnology Information. (2020, June 21). Borderline resistance to oxacillin in Staphylococcus aureus after treatment with sub-lethal sodium hypochlorite concentrations. [Link]

  • National Center for Biotechnology Information. Coagulase-negative staphylococci strains resistant to oxacillin isolated from neonatal blood cultures. [Link]

  • U.S. Food and Drug Administration. (2022, May 26). Rationale for FDA's Position on Oxacillin Breakpoints for Staphylococcus. [Link]

  • SciSpace. (2020, January 13). Detection of Oxacillin (Methicillin)-resistant Staphylococcus aureus Isolated from a Tertiary-care Hospital, Georgetown, Guyana. [Link]

  • Centers for Disease Control and Prevention. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). [Link]

  • YouTube. (2024, March 4). AST Testing: Staphylococcus aureus β Lactam Resistance Mechanisms. [Link]

  • Journal of Pure and Applied Microbiology. (2023, July 28). Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection. [Link]

  • Wikipedia. Methicillin-resistant Staphylococcus aureus. [Link]

  • Johns Hopkins ABX Guide. (2025, August 9). Staphylococcus aureus. [Link]

  • Karger Publishers. Oxacillin Resistance and Antimicrobial Susceptibility Profile of Staphylococcussaprophyticus and Other Staphylococci Isolated from Patients with Urinary Tract Infection. [Link]

  • Johns Hopkins ABX Guide. (2024, June 10). Oxacillin. [Link]

  • Digital Commons@Becker. (2019, December 1). Evaluation of oxacillin and cefoxitin disk diffusion and microbroth dilution methods for detecting mecA-mediated β-lactam res. [Link]

  • Patsnap Synapse. (2024, June 14). What is Oxacillin Sodium used for?. [Link]

  • ResearchGate. Oxacillin resistance, mecA gene presence, genotype, and enterotoxin... [Link]

  • ASM Journals. (2019, July 25). Emergence of Oxacillin Resistance in Stealth Methicillin-Resistant Staphylococcus aureus Due to mecA Sequence Instability. [Link]

  • EUCAST. Clinical Breakpoint Tables. [Link]

  • ResearchGate. The MICs of oxacillin for different S. aureus strains (the broth microdilution method).. [Link]

  • National Center for Biotechnology Information. Bactericidal activity of oxacillin against beta-lactamase-hyperproducing Staphylococcus aureus. [Link]

  • National Center for Biotechnology Information. (2023, September 1). Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus. [Link]

  • PubMed. (2020, March 21). A class A β-lactamase produced by borderline oxacillin-resistant Staphylococcus aureus hydrolyses oxacillin. [Link]

  • National Center for Biotechnology Information. Oxacillin Resistance Screening Agar Base for Detection of Methicillin-Resistant Staphylococcus aureus. [Link]

  • National Center for Biotechnology Information. Molecular Basis and Phenotype of Methicillin Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge. [Link]

  • Drugs.com. (2025, August 22). Oxacillin Monograph for Professionals. [Link]

  • PubMed. Investigation of oxacillin-hydrolyzing beta-lactamase in borderline methicillin-resistant clinical isolates of Staphylococcus aureus. [Link]

  • ASM Journals. (2023, September 1). Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus. [Link]

  • CLSI. (2022, June 21). AST News Update June 2022: Case Studies. [Link]

  • National Center for Biotechnology Information. Variation in the Susceptibility of Strains of Staphylococcus aureus to Oxacillin, Cephalothin, and Gentamicin. [Link]

  • National Center for Biotechnology Information. Oxacilin-resistant Coagulase-negative staphylococci (CoNS) bacteremia in a general hospital at São Paulo city, Brasil. [Link]

  • DALynn Biologicals. OXACILLIN RESISTANCE SCREENING AGAR. [Link]

  • Beckman Coulter. CLSI Oxacillin in Combination with Cefoxitin Screen Breakpoints for MicroScan Dried Gram Positive MIC Panels from a Multicenter. [Link]

  • National Center for Biotechnology Information. Genetic Determinants of High-Level Oxacillin Resistance in Methicillin-Resistant Staphylococcus aureus. [Link]

  • ASM Journals. Role of beta-lactamase and different testing conditions in oxacillin-borderline-susceptible staphylococci. [Link]

  • MDPI. (2025, January 6). Emerging Challenges in Methicillin Resistance of Coagulase-Negative Staphylococci. [Link]

  • HiMedia Laboratories. Oxacillin Resistance Screening Agar Base. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Preparation of Sodium Oxacillin Monohydrate Stock Solutions for MIC Determination

Introduction & Scientific Context The accuracy of Minimum Inhibitory Concentration (MIC) data—the gold standard for assessing antimicrobial resistance—hinges entirely on the integrity of the initial stock solution. Oxaci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The accuracy of Minimum Inhibitory Concentration (MIC) data—the gold standard for assessing antimicrobial resistance—hinges entirely on the integrity of the initial stock solution. Oxacillin, a penicillinase-resistant beta-lactam, is the primary surrogate marker used to detect methicillin resistance in Staphylococcus species (MRSA).[1][2]

However, Oxacillin is chemically labile.[1] Its stability is compromised by hydrolysis, temperature fluctuations, and improper solubilization. Furthermore, the commercial availability of the salt form (Sodium Oxacillin Monohydrate ) rather than the free acid introduces a critical calculation variable often overlooked by junior researchers: the potency correction .

This guide details a protocol compliant with CLSI (Clinical and Laboratory Standards Institute) M07 standards, ensuring that your calculated


 stock is chemically true to its label.

Critical Materials & Physicochemical Properties[1][2]

To ensure reproducibility, verify your reagents against these specifications before proceeding.

PropertySpecificationNotes
Compound Name Sodium Oxacillin MonohydrateDo not confuse with Oxacillin Free Acid.[1][2]
CAS Number 7240-38-2
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Includes Sodium and Water molecule.[1][2][3]
Molecular Weight ~441.43 g/mol Significantly heavier than free acid (~401.4 g/mol ).[1][2]
Solubility

in Water
Freely soluble.[1][3] No DMSO required.[1][2]
Primary Solvent Sterile Deionized WaterCLSI recommended.[1] Avoid phosphate buffers for master stock to prevent precipitation at high concentrations.[1][2]
Storage (Powder) 2°C to 8°C (Desiccated)Highly hygroscopic.[1][2] Keep tightly sealed.
Stability (Solution) Very LowHydrolysis occurs rapidly at room temp.[2]

Pre-Protocol Calculations: The Potency Correction

This is the most critical step. Antibiotic powders are never 100% pure.[1] They contain water, salts, and impurities.[1] Furthermore, MIC values refer to the concentration of the active moiety (Oxacillin free acid), not the total weight of the salt/hydrate powder.

Do not simply weigh 10.24 mg to make 10 mL of 1024


 solution. You must correct for potency.
The Formula

[1][2]
Determining Potency ( )

Check the manufacturer's Certificate of Analysis (CoA).[1][2]

  • Scenario A (Potency Listed): The CoA states "Potency:

    
    ".[1][2] Use 
    
    
    
    .[1][2]
  • Scenario B (Purity Listed): The CoA states "Purity: 98%" (as is). You must calculate theoretical potency:

    
    [1][2]
    
    • 
       (Oxacillin) 
      
      
      
      [1][2]
    • 
       (Oxacillin Na 
      
      
      
      )
      
      
      [1][2][3]
    • Ratio

      
      [1][2]
      
    • If purity is 98% (

      
      ), then Potency 
      
      
      
      .[1][2]
Example Calculation
  • Target: 10 mL of 10,240

    
     (10X Master Stock).
    
  • Potency:

    
     (from CoA).[1][2]
    
    
    
    
    [1][2]
  • Action: Weigh 120.47 mg of powder to achieve the activity of 102.4 mg of pure oxacillin.[1]

Step-by-Step Protocol

Phase 1: Preparation
  • Equilibration: Remove the antibiotic vial from the refrigerator and allow it to reach room temperature (20 mins) before opening. This prevents condensation from forming inside the hygroscopic powder.[1][2]

  • Weighing: Using an analytical balance (precision

    
    ), weigh the calculated amount of Sodium Oxacillin Monohydrate into a sterile 15 mL or 50 mL polypropylene tube.
    
    • Note: Do not use weigh boats if possible; weigh directly into the tube to prevent loss during transfer.[1][2]

Phase 2: Solubilization[1][2]
  • Solvent Addition: Add 1/2 of the final volume of Sterile Deionized Water (e.g., 5 mL if preparing 10 mL).

  • Dissolution: Swirl gently or invert.

    • Caution:Do not vortex vigorously. Excessive aeration can oxidize the beta-lactam ring.[1][2] Oxacillin sodium is highly soluble; it should dissolve instantly.[1][2]

  • Volume Adjustment: Add Sterile Deionized Water to reach the final calculated volume.

Phase 3: Sterilization & Storage[1][2]
  • Filtration: Syringe-filter the solution through a 0.22

    
     PES (Polyethersulfone)  or PVDF membrane.[1][2]
    
    • Warning:Never autoclave oxacillin.[1][2] Heat destroys beta-lactams immediately.[1][2]

    • Note: Pre-wet the filter with a small amount of water to minimize drug adsorption (binding), though negligible for high-concentration stocks.[2]

  • Aliquoting: Dispense into small, single-use aliquots (e.g., 500

    
    ) in cryovials.
    
  • Freezing: Flash freeze (liquid nitrogen or dry ice/ethanol bath) preferred, then store at -70°C (optimal) or -20°C.

    • Shelf Life: 6 months at -70°C. <1 month at -20°C. Never refreeze after thawing.[1][2]

Quality Control (Self-Validating System)

A stock solution is only as good as its biological activity.[1][2] You must validate the stock using a reference strain with a known MIC range.[1][2]

QC Strain: Staphylococcus aureus ATCC 29213 Method: CLSI M07 Broth Microdilution Acceptable MIC Range: 0.12 – 0.5


[1]

Validation Workflow:

  • Thaw one aliquot of your new stock.[1][2]

  • Prepare a dilution series in Cation-Adjusted Mueller Hinton Broth (CAMHB).[1][2][4]

  • Run the MIC against ATCC 29213.[1][2][4][5][6]

  • Pass Criteria: If the MIC falls within 0.12–0.5

    
    , the stock is valid.[1] If it reads 
    
    
    
    , your stock is likely under-potent (degraded or calculation error).[1][2]

Visual Workflow (Graphviz)[1][2]

Oxacillin_Stock_Prep Start Start: Raw Material Check (Sodium Oxacillin Monohydrate) Calc Calculation Phase W = (Conc * Vol) / Potency (Account for Na+ and H2O) Start->Calc Read CoA Weigh Weighing Analytical Balance (Avoid Condensation) Calc->Weigh Solubilize Solubilization Solvent: Sterile dH2O (No DMSO required) Weigh->Solubilize Add 50% Vol Sterilize Sterilization 0.22 µm Membrane Filter (NO HEAT) Solubilize->Sterilize Dissolve Fully Aliquot Aliquoting Single-use Cryovials (Prevent Freeze-Thaw) Sterilize->Aliquot Store Storage -70°C (Preferred) or -20°C Aliquot->Store QC Quality Control Validation Strain: S. aureus ATCC 29213 Target MIC: 0.12 - 0.5 µg/mL Store->QC Thaw 1 Aliquot

Figure 1: Logical workflow for the preparation and validation of Oxacillin stock solutions. Note the critical prohibition of heat sterilization and the requirement for QC validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
MIC for QC strain is too high (e.g., 1.0

)
Stock is under-potent.1. Check potency calculation (did you use pure MW instead of salt?).2. Ensure powder was not wet.3.[1][2] Ensure stock was frozen immediately.
MIC for QC strain is too low (e.g., 0.06

)
Stock is over-potent.1. Weighing error.2. Evaporation of solvent in aliquots.[1][2]
Precipitate in Stock Ionic conflict or saturation.[1]Oxacillin Na is very soluble in water.[1][7] If precipitating, check if a buffer was used instead of water.[1] Remake using pure water.
Yellowing of Solution Hydrolysis/Degradation.Discard immediately. Beta-lactam ring has opened.[1][2]

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2][5][8] 11th Edition.[1][2] Wayne, PA: CLSI; 2018.[1][6]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[1][2][4][5][6][9] 33rd Edition.[1][2] Wayne, PA: CLSI; 2023.[1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Preparation of antimicrobial stock solutions.[1][2] EUCAST SOP 10.[1][2]1.

  • American Type Culture Collection (ATCC). Staphylococcus aureus subsp.[1][2][4][5] aureus (ATCC® 29213™) Product Sheet.[1][2][4][5][6][10][1][2][6]

  • PubChem. Oxacillin Sodium Monohydrate Compound Summary. National Library of Medicine.[1][2] [1][2]

Sources

Application

Application Note: Sodium Oxacillin Monohydrate Solubility &amp; Stability Protocol

Executive Summary Sodium Oxacillin Monohydrate (CAS 7240-38-2) is the sodium salt form of oxacillin, a penicillinase-resistant beta-lactam antibiotic.[1][2][3][4] While it exhibits free solubility in water due to its ion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Oxacillin Monohydrate (CAS 7240-38-2) is the sodium salt form of oxacillin, a penicillinase-resistant beta-lactam antibiotic.[1][2][3][4] While it exhibits free solubility in water due to its ionic nature, its stability in aqueous environments is the critical limiting factor for experimental reproducibility.[1] The beta-lactam ring is highly susceptible to hydrolytic cleavage, a process catalyzed by heat, extreme pH, and prolonged storage.[1][2][3]

This guide provides a validated protocol for preparing high-integrity stock solutions in water (for biological assays) and methanol (for analytical standards), emphasizing the "Just-in-Time" preparation philosophy to mitigate degradation.[1][2][3]

Physicochemical Profile

Understanding the solute's fundamental properties is essential for troubleshooting dissolution issues.[1][2]

PropertyDataRelevance
Molecular Formula C₁₉H₁₈N₃NaO₅S[1][2][3][4][5][6][7] · H₂OThe monohydrate form includes water in the crystal lattice; correct MW must be used for molarity calculations.[1]
Molecular Weight 441.43 g/mol Use this value for molar calculations, not the anhydrous weight (423.43 g/mol ).[1][2]
Solubility (Water) ~50–100 mg/mLClassified as "Freely Soluble."[1][2] Suitable for high-concentration stocks.[1][2][3]
Solubility (Methanol) Soluble*Suitable for analytical standard preparation; less prone to immediate hydrolysis than water.[1][2]
Hygroscopicity HighMaterial absorbs atmospheric moisture; weigh quickly in controlled humidity.[1][2]
pKa ~2.8 (Carboxyl group)Solutions are acidic; buffering may be required for pH-sensitive biological assays.[1][2][3]

*Note: "Soluble" in pharmacopeial terms typically implies 33–100 mg/mL, though practical analytical stocks are often prepared at 1–10 mg/mL.[1][3]

Critical Stability & Handling

The Beta-Lactam Instability: The primary degradation pathway is the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.[1][2][3]

  • Aqueous Stability: Solutions at room temperature (

    
    ) degrade significantly within 24 hours.[1][2][3][8] At 
    
    
    
    , stability is extended to ~7 days, but fresh preparation is strictly recommended for MIC/potency assays.[1][2][3]
  • Storage: Store the lyophilized powder at

    
     with desiccant.
    
Workflow Visualization: Stability-Driven Preparation

The following diagram illustrates the decision logic for solvent selection and storage based on experimental needs.

OxacillinWorkflow Start Start: Oxacillin Sodium Monohydrate CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (MIC, Cell Culture) CheckApp->BioAssay Cells/Bacteria Analyt Analytical Std (HPLC, UV) CheckApp->Analyt Quantification SolvWater Solvent: Sterile Water / PBS (pH 6.0 - 7.0) BioAssay->SolvWater SolvMeOH Solvent: Methanol (HPLC Grade) Analyt->SolvMeOH PrepHigh Prepare High Conc. Stock (50 mg/mL) SolvWater->PrepHigh PrepLow Prepare Std. Stock (1 mg/mL) SolvMeOH->PrepLow Filter Syringe Filter (0.22 µm) PES or PVDF PrepHigh->Filter PrepLow->Filter Use Immediate Use (< 4 Hours) Filter->Use Preferred Freeze Aliquot & Freeze (-80°C) Filter->Freeze If necessary

Figure 1: Decision matrix for Sodium Oxacillin preparation.[1][2][3] Note the emphasis on immediate use for biological assays to prevent hydrolysis-induced potency loss.

Protocol A: Aqueous Solubility (Water/PBS)

Purpose: Preparation of stock solutions for biological assays (e.g., MIC determination).[1][2][3] Target Concentration: 50 mg/mL (Saturation limit is >100 mg/mL, but 50 mg/mL is practical and viscous-free).

Materials
  • Sodium Oxacillin Monohydrate powder.[1][2][3][6]

  • Solvent: Sterile Deionized Water (dH₂O) or Phosphate Buffered Saline (PBS, pH 7.2).[1][2][3]

  • 0.22 µm Syringe Filter (PES membrane recommended for low protein binding).[1][2][3]

  • Sterile 15 mL conical tubes (Amber/Foil-wrapped to protect from light).

Step-by-Step Procedure
  • Equilibration: Allow the vial of lyophilized powder to reach room temperature before opening to prevent water condensation (which accelerates degradation).

  • Weighing: Accurately weigh 500 mg of Sodium Oxacillin Monohydrate.

    • Correction: No mass correction is needed for the sodium salt if the target is simply "50 mg/mL of the salt."[1][3] If the target is "50 mg/mL of free oxacillin," multiply the mass by the ratio of MWs (441.43 / 401.43 ≈ 1.1).[1][2] For standard stocks, weighing the salt directly is standard practice.[1][2]

  • Dissolution: Transfer powder to a sterile tube. Add 8.0 mL of sterile water/PBS.

    • Note: Do not add the full 10 mL yet.[1][2][3] The powder occupies volume.[1][2][3]

  • Agitation: Vortex gently or invert until fully dissolved. The solution should be clear and colorless to pale yellow.[1][2]

    • Troubleshooting: If dissolution is slow, sonicate for maximum 30 seconds.[1][2] Avoid heat.

  • Volume Adjustment: Add solvent to bring the total volume to 10.0 mL .

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a sterile vessel.

  • Usage: Keep on ice. Use within 4–6 hours . Discard unused aqueous portions or freeze immediately at -80°C (single freeze-thaw cycle only).

Protocol B: Organic Solubility (Methanol)

Purpose: Preparation of analytical standards (HPLC/UV) or stock solutions where water-induced hydrolysis must be minimized during storage.[1][2][3] Target Concentration: 1 mg/mL to 10 mg/mL.

Materials
  • Sodium Oxacillin Monohydrate powder.[1][2][3][6]

  • Solvent: Methanol (HPLC Grade or LC-MS Grade).

  • Volumetric flasks (Class A).[1][2][3]

Step-by-Step Procedure
  • Weighing: Weigh 10.0 mg of Sodium Oxacillin Monohydrate into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of Methanol.

  • Agitation: Swirl or sonicate for 1 minute. Sodium oxacillin is soluble in methanol, but dissolution kinetics may be slower than in water.[1][2] Ensure no crystals remain.[1][2][3]

  • Volume Adjustment: Dilute to volume with Methanol.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at -20°C.

    • Stability:[1][3][7][9][10] Methanolic solutions are more stable than aqueous solutions but should still be re-verified by HPLC if stored for >1 month.[1][2][3]

Quality Control & Validation

To ensure the integrity of the prepared stock, a simple UV or HPLC check is recommended.[1]

Rapid UV Verification
  • Dilution: Dilute the stock 1:1000 in water.

  • Lambda Max: Oxacillin exhibits absorption peaks at 225 nm and 249 nm .[1][2][3]

  • Criteria: A significant shift in peaks or loss of absorbance intensity indicates degradation (opening of the beta-lactam ring).[1][2][3]

HPLC Purity Check (Adapted from USP)
  • Column: C18 (4.6 mm x 250 mm, 5 µm).[1][2][3]

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (75:25).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 225 nm.[1][2][3][11]

  • Acceptance: Single major peak.[1][2][3] The presence of extra peaks often indicates penicilloic acid derivatives (hydrolysis products).[1][2]

References

  • United States Pharmacopeia (USP). Oxacillin Sodium Monograph. USP-NF.[1][2][3] (Authoritative standard for identification and assay methods). [1][2][3]

  • PubChem. Oxacillin Sodium (Compound CID 23694213).[1][2][3] National Library of Medicine.[1][2][3] (Physicochemical data and molecular weight verification). [1][2][3]

  • Sigma-Aldrich. Oxacillin Sodium Salt Monohydrate Product Information. (Solubility data: 50 mg/mL in water).[1][2][3]

  • MedChemExpress. Oxacillin Sodium Monohydrate Solubility & Stability Data. (Stability in solvents and storage recommendations).

  • Cayman Chemical. Oxacillin (Sodium Salt) Product Insert. (Solubility in PBS and organic solvents).[1][2][3][7][12]

Sources

Method

Application Note: Sodium Oxacillin Monohydrate Dosage Optimization for In Vivo Mouse Infection Models

Strategic Overview: The PK/PD Mismatch Challenge In preclinical antibiotic development, the direct translation of human dosage regimens to mice is a frequent cause of study failure. Sodium oxacillin, a semi-synthetic iso...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The PK/PD Mismatch Challenge

In preclinical antibiotic development, the direct translation of human dosage regimens to mice is a frequent cause of study failure. Sodium oxacillin, a semi-synthetic isoxazolyl penicillin, exhibits a significantly shorter elimination half-life (


) in mice compared to humans.

While the human serum


 is approximately 30–60 minutes, the murine 

is often compressed to 15–25 minutes due to rapid renal elimination and higher metabolic rates, though some strain-specific studies (e.g., C57BL/6) have reported values up to 80 minutes.
The Critical Parameter:

Oxacillin exhibits time-dependent killing .[1] The efficacy driver is the duration that the free drug concentration in serum remains above the Minimum Inhibitory Concentration (


) of the pathogen (Staphylococcus aureus).[1]
  • Bacteriostasis Target: ~40%

    
    [1]
    
  • Maximal Killing Target: >60–70%

    
    
    

Experimental Implication: To achieve these targets in mice without continuous infusion, researchers must utilize high-frequency fractionated dosing (e.g., q1h, q2h) or significantly higher bolus doses than clinical equivalents.

Compound Preparation & Handling[2][3][4]

Compound: Sodium Oxacillin Monohydrate Molecular Formula:


Molecular Weight:  441.43  g/mol
Potency Correction:  The sodium salt and hydration shell account for mass.
  • Correction Factor: 1 mg of Sodium Oxacillin Monohydrate

    
     0.9 mg of Oxacillin Free Acid.
    
  • Note: For standard efficacy studies, this correction is often negligible, but for precise PK modeling, dose calculations should be based on the free acid equivalent.

Solubility Protocol

Oxacillin sodium is freely soluble in water.

  • Vehicle: Sterile 0.9% Saline (Phosphate Buffered Saline [PBS] is also acceptable).

  • Concentration: Prepare stock solutions between 10 mg/mL and 50 mg/mL .

    • Example: To prepare a 400 mg/kg dose for a 25 g mouse (10 mg total dose), a concentration of 40–50 mg/mL allows for a manageable injection volume of ~0.2–0.25 mL.

  • Stability: Prepare fresh daily. Beta-lactams hydrolyze rapidly in solution at room temperature. Keep on ice during the dosing period.

Experimental Protocols

Protocol A: Neutropenic Thigh Infection Model (The Gold Standard)

This model minimizes host immune contribution, isolating the drug's direct antimicrobial activity.

Phase 1: Induction of Neutropenia
  • Day -4: Cyclophosphamide 150 mg/kg IP.

  • Day -1: Cyclophosphamide 100 mg/kg IP.

  • Validation: Neutrophil counts should be <100 cells/mm³ at the time of infection (Day 0).

Phase 2: Inoculation (Day 0)
  • Prepare a log-phase culture of S. aureus (e.g., ATCC 29213 for MSSA).

  • Dilute to

    
     CFU/mL.
    
  • Inject 0.1 mL intramuscularly (IM) into each posterior thigh.

  • Allow infection to establish for 2 hours before initiating treatment.

Phase 3: Dosage Regimens (Dose Fractionation)

Due to rapid clearance, a single daily dose is ineffective. Choose a regimen based on the MIC of your strain.

Regimen TypeDosage (SC or IP)FrequencyRationale
Standard Efficacy 100 – 200 mg/kgq4h or q6hMaintains

for susceptible strains (MIC < 2

g/mL).
Aggressive / Resistant 200 – 400 mg/kgq2h or q3hRequired for strains with borderline MICs or to assess max kill.
Acute "Burst" 400 mg/kgq1h (x3 doses)Used in acute survival models to rapidly debulk high bacterial loads.
  • Route: Subcutaneous (SC) is preferred for thigh models to avoid irritation at the infection site and ensure consistent absorption.

Phase 4: Harvest & Endpoint (24 Hours)
  • Euthanize mice via

    
     asphyxiation.
    
  • Aseptically excise thigh muscles.

  • Homogenize tissue in 5 mL sterile saline.

  • Plate serial dilutions on Mueller-Hinton or Tryptic Soy Agar.

  • Data Output: Calculate

    
     CFU/thigh reduction vs. untreated controls (0-hour and 24-hour).
    
Protocol B: Systemic Infection (Sepsis/Survival Model)

Used to assess the ability of oxacillin to prevent mortality in acute bacteremia.

  • Inoculation: IP injection of S. aureus (

    
     CFU/mouse) often with 5% mucin to enhance virulence.
    
  • Treatment Initiation: 1 hour post-infection.[2]

  • Dosage: 400 mg/kg IP, q4h for 24–48 hours.

    • Note: The IP route is utilized here for rapid absorption into the systemic circulation, matching the site of infection.

  • Endpoint: Survival monitoring over 4–7 days.

Visualization: PK/PD Logic & Workflow

The following diagram illustrates the decision logic for optimizing dosage based on MIC and the experimental workflow.

OxacillinWorkflow Start Start: Define Pathogen MIC MIC_Check Is MIC < 2 µg/mL? Start->MIC_Check StandardDose Standard Regimen: 100-200 mg/kg q4h MIC_Check->StandardDose Yes (Susceptible) HighDose Aggressive Regimen: 200-400 mg/kg q2h MIC_Check->HighDose No (Resistant/Borderline) Neutropenia Induce Neutropenia (Cyclophosphamide D-4, D-1) StandardDose->Neutropenia HighDose->Neutropenia Inoculation Inoculation (Thigh IM) 10^5 - 10^7 CFU Neutropenia->Inoculation Day 0 Treatment Treatment Phase (SC Dosing for 24h) Inoculation->Treatment +2 Hours Harvest Harvest & Plating (Log10 CFU Reduction) Treatment->Harvest +24 Hours

Figure 1: Decision tree for oxacillin dosage selection and chronological workflow for the neutropenic thigh infection model.

Data Analysis & Interpretation

To validate your model, compare your results against these standard benchmarks:

ParameterExpected Outcome (Untreated)Expected Outcome (Effective Tx)
Bacterial Load (Start)

CFU/thigh
N/A
Bacterial Load (24h) Increase of

CFU
Stasis (0 log growth) or Reduction (

kill)
PK Target N/A

of dosing interval

Troubleshooting:

  • No Efficacy? Check the half-life in your specific mouse strain. If

    
     is <20 mins, q4h dosing leaves the bacteria "uncovered" for too long. Switch to q2h or increase the dose to 400 mg/kg.
    
  • High Variability? Ensure SC injections are not leaking and that the inoculum was vortexed thoroughly before injection.

References

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases, 26(1), 1–10.[3]

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261–268.

  • Miyazaki, T., et al. (2012). Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion. Infection and Immunity, 80(9), 3246–3256.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.

Sources

Application

protocol for sodium oxacillin monohydrate agar dilution method

Application Note: High-Fidelity Determination of Staphylococcal Resistance via Sodium Oxacillin Agar Dilution Executive Summary & Scientific Rationale While broth microdilution and automated systems are ubiquitous in cli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Determination of Staphylococcal Resistance via Sodium Oxacillin Agar Dilution

Executive Summary & Scientific Rationale

While broth microdilution and automated systems are ubiquitous in clinical microbiology, Agar Dilution remains the definitive reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, particularly when resolving ambiguous results or testing large populations of isolates.

This protocol focuses on Sodium Oxacillin Monohydrate , a semi-synthetic penicillinase-resistant beta-lactam.[1] Although Cefoxitin is now the primary surrogate for detecting mecA-mediated resistance in S. aureus, Oxacillin MIC determination remains critical for:

  • Confirming resistance in difficult-to-classify isolates (borderline oxacillin-resistant S. aureus - BORSA).

  • Testing non-aureus species like S. pseudintermedius and S. schleiferi, where oxacillin remains the preferred predictor of methicillin resistance.

  • Research applications requiring precise MIC distributions rather than qualitative (S/R) categorization.

The Mechanistic Pillar (Expertise): The detection of Methicillin-Resistant Staphylococcus aureus (MRSA) relies on the expression of PBP2a (encoded by mecA). PBP2a has a low affinity for beta-lactams, allowing cell wall synthesis to continue in their presence. Crucially, the expression of this resistance is heterogeneous and highly dependent on environmental conditions.

  • Why 2% NaCl? High salt concentration creates osmotic stress that suppresses the growth of susceptible sub-populations while favoring the expression of the resistant phenotype in heteroresistant strains.

  • Why 33-35°C? Temperatures above 35°C can inhibit the expression of mecA, leading to false-susceptible results.

Critical Reagents & Preparation

Antimicrobial Agent[2][3][4][5][6][7][8][9][10][11]
  • Compound: Sodium Oxacillin Monohydrate[1][2][3]

  • CAS: 7240-38-2[2]

  • Solvent: Sterile Reagent Grade Water (or Phosphate Buffer pH 6.0).

Potency Calculation (The "Chemistry" Check): Generic weight-to-volume calculations fail because they ignore purity and water of hydration. You must calculate the required weight (


) based on the potency (

) listed on the manufacturer's Certificate of Analysis (CoA).


  • 
    : Weight of powder to weigh (mg)
    
  • 
    : Target concentration of stock solution (
    
    
    
    )
  • 
    : Volume of stock solution to prepare (mL)
    
  • 
    : Potency from CoA (
    
    
    
    )
Media Formulation
  • Base: Mueller-Hinton Agar (MHA).[4]

  • Supplement: Sodium Chloride (NaCl) added to a final concentration of 2% (w/v) .

    • Note: Standard MHA has negligible salt; you must add 20g NaCl per liter of medium specifically for this assay.

Experimental Protocol

Workflow Visualization

Oxacillin_Agar_Dilution Figure 1: Sodium Oxacillin Agar Dilution Workflow Stock Prep Oxacillin Stock (High Conc, e.g., 1280 µg/mL) Dilution Serial 2-Fold Dilutions (in Water/Buffer) Stock->Dilution Mixing Mix Dilution + Agar (1:9 Ratio) Pour Plates Dilution->Mixing MoltenAgar Molten MHA + 2% NaCl (Held at 48-50°C) MoltenAgar->Mixing Solidify Solidify & Dry Surface Mixing->Solidify Spotting Spot 1-2 µL onto Plates (Final: 10^4 CFU/spot) Solidify->Spotting Inoculum Prep Inoculum (Direct Colony Susp. to 0.5 McFarland) DiluteInoc Dilute 1:10 (Target: 10^7 CFU/mL) Inoculum->DiluteInoc DiluteInoc->Spotting Incubation Incubate 33-35°C (CRITICAL) 24 Hours Spotting->Incubation Read Read MIC (Inhibit visible growth) Incubation->Read

Step-by-Step Methodology

Step 1: Preparation of Agar Plates (The Dilution Series)

  • Prepare MHA with 2% NaCl and autoclave. Cool to 48-50°C in a water bath.

  • Prepare a doubling dilution series of Oxacillin (e.g., from 0.12 µg/mL to 16 µg/mL final concentration).

  • The 1:10 Rule: Add 2 mL of antimicrobial dilution to 18 mL of molten agar (1:10 ratio) in a tube, mix by inversion (avoid bubbles), and pour into a 100mm Petri dish.

    • Control: Prepare a Growth Control plate (MHA + 2% NaCl, no antibiotic) first and last to ensure viability and check for carryover.

  • Allow plates to solidify on a level surface.[5] Dry them in a laminar flow hood with lids ajar for 30 minutes to remove excess moisture.

Step 2: Inoculum Preparation

  • Select 3-5 colonies from an overnight culture (non-selective agar) and suspend in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:10 in sterile saline/broth to achieve

    
     CFU/mL.
    
    • Why? The target spot density is

      
       CFU.[5] A standard replicator delivers 1-2 µL.
      
    • Calculation:

      
      .
      

Step 3: Inoculation (Spotting)

  • Transfer diluted inoculum to the wells of a replicator seed block.

  • Use a Steers replicator (or calibrated micropipette) to spot 1-2 µL onto the agar surface.

  • Order: Inoculate from Lowest Concentration

    
     Highest Concentration to avoid antibiotic carryover.
    

Step 4: Incubation (The Control Point)

  • Wait for spots to dry (absorb into agar).

  • Invert plates.[5]

  • Incubate at 33°C to 35°C for a full 24 hours.

    • Warning: Do not use CO2. Do not exceed 35°C. Do not read before 24 hours.

Data Analysis & Interpretation

Reading the Plates

Place plates on a dark, non-reflecting surface.

  • MIC Definition: The lowest concentration that completely inhibits visible growth.[5]

  • Haze vs. Growth:

    • Single Colony / Faint Haze: Disregard (count as No Growth). This is often spotting artifacts or plasmid loss.

    • Visible Colony / Button: Growth (Resistant at that concentration).

CLSI Breakpoints (M100)

Interpretive criteria for Staphylococcus spp.

Organism GroupSusceptible (S)Resistant (R)Notes
S. aureus & S.[4][2][6][7][5][8][9][10][11][12] lugdunensis

µg/mL

µg/mL
mecA check required if MIC is 2-4.
Coagulase-Negative Staph (CoNS)

µg/mL

µg/mL
Includes S.[11] epidermidis.
S. pseudintermedius

µg/mL

µg/mL
Oxacillin is the preferred test.

Note: For S. aureus, isolates testing Resistant (≥ 4 µg/mL) are considered MRSA. Isolates testing Susceptible should be cross-referenced with Cefoxitin screens if available.

Quality Control (Self-Validation)

To ensure the system (media + antibiotic + incubator) is functioning correctly, run the following QC strain with every batch.

QC StrainExpected MIC Range (Oxacillin)
Staphylococcus aureus ATCC 29213 0.12 – 0.5 µg/mL
  • Troubleshooting QC Failure:

    • MIC too high: Inoculum too heavy, incubation temp too low (<33°C), or salt concentration incorrect.

    • MIC too low: Antibiotic degradation (moisture/heat), incubation temp too high (>35°C), or inoculum too light.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[13] 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[6][7] 33rd Edition. [Link]

  • Huang, M. B., et al. (1993). "Two percent sodium chloride is required for susceptibility testing of staphylococci with oxacillin when using agar-based dilution methods."[14] Journal of Clinical Microbiology, 31(10), 2683–2688.[14] [Link][14]

Sources

Method

Application Notes and Protocols for Methicillin-Resistant Staphylococcus aureus (MRSA) Susceptibility Testing Using Sodium Oxacillin Monohydrate

Abstract The accurate and reliable detection of methicillin (oxacillin) resistance in Staphylococcus aureus is a cornerstone of clinical microbiology and infectious disease management. While historically pivotal, the use...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate and reliable detection of methicillin (oxacillin) resistance in Staphylococcus aureus is a cornerstone of clinical microbiology and infectious disease management. While historically pivotal, the use of oxacillin for routine phenotypic testing has evolved, with current guidelines often favoring cefoxitin as a surrogate for predicting mecA-mediated resistance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for determining MRSA susceptibility. It delves into the causal mechanisms of resistance, explains the rationale behind specific testing parameters, and provides detailed, field-proven methodologies for broth microdilution, disk diffusion, and agar screening. This guide emphasizes the self-validating nature of these protocols through rigorous quality control and adherence to international standards, ensuring trustworthy and reproducible results.

Introduction: The Molecular Basis of Oxacillin Resistance

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to nearly all β-lactam antibiotics.[1][2] The primary mechanism of this resistance is not enzymatic degradation of the antibiotic, but rather the acquisition of a mobile genetic element, the staphylococcal cassette chromosome mec (SCCmec).[3]

This cassette carries the mecA gene, which encodes a unique Penicillin-Binding Protein, PBP2a (or PBP2').[4][5][6] Under normal conditions, β-lactam antibiotics like oxacillin inhibit bacterial cell wall synthesis by acylating the active site of native PBPs. However, PBP2a possesses a very low affinity for these antibiotics, allowing it to continue catalyzing the essential transpeptidation reactions for peptidoglycan cross-linking, even in the presence of inhibitory concentrations of the drug.[3][5][7] Consequently, the bacterium can synthesize its cell wall and survive, rendering the antibiotic ineffective.[6][8]

Accurate laboratory detection of this phenotype is critical. However, the expression of mecA-mediated resistance can be challenging to detect phenotypically, a phenomenon known as heteroresistance. In a heteroresistant population, all cells carry the mecA gene, but only a small subpopulation expresses resistance in vitro.[9][10] This necessitates carefully standardized testing conditions to ensure the resistant subpopulation is reliably detected.

cluster_MSSA Methicillin-Susceptible S. aureus (MSSA) cluster_MRSA Methicillin-Resistant S. aureus (MRSA) MSSA_PBPs Native PBPs Inhibition Cell Wall Synthesis Inhibited MSSA_PBPs->Inhibition Leads to Oxacillin Oxacillin (β-Lactam Antibiotic) Oxacillin->MSSA_PBPs Binds and Inactivates mecA mecA gene PBP2a PBP2a Protein mecA->PBP2a Encodes Bypass Cell Wall Synthesis Continues PBP2a->Bypass Bypasses Inhibition MRSA_PBPs Native PBPs Oxacillin_MRSA Oxacillin Oxacillin_MRSA->PBP2a Low Affinity (No Binding) Oxacillin_MRSA->MRSA_PBPs Inactivates

Figure 1: Mechanism of mecA-mediated oxacillin resistance in S. aureus.

The Central Role of Cefoxitin as a Surrogate Marker

While this guide focuses on the use of sodium oxacillin monohydrate, it is crucial to understand the current recommendations from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI). For disk diffusion and some broth-based methods, CLSI now recommends using a 30 µg cefoxitin disk as the preferred method for predicting mecA-mediated resistance in S. aureus.[1]

Causality Behind the Recommendation: The rationale for this shift is based on robust scientific evidence. Cefoxitin is a more potent inducer of mecA gene expression than oxacillin.[9][11] This enhanced induction makes the detection of heteroresistant populations more reliable and the interpretation of results, particularly in disk diffusion tests, much clearer and less subjective.[12] Studies have repeatedly shown that cefoxitin disk diffusion results correlate better with the presence of the mecA gene than oxacillin disk diffusion.[1][12] Therefore, for routine screening, cefoxitin is the superior choice. Oxacillin, however, remains the definitive agent for determining the Minimum Inhibitory Concentration (MIC) via broth or agar dilution.

Experimental Protocols

The following protocols are aligned with standards from CLSI.[13] Laboratories should always refer to the most current version of the CLSI M100 document for the latest breakpoints and quality control parameters.[9][13]

Quality Control (QC)

A self-validating protocol is built on rigorous quality control. QC must be performed with each new batch of media or reagents and, for routine testing, on each day of testing.

QC StrainPhenotypePurpose
S. aureus ATCC® 25923™ MSSA (mecA-negative)Negative control; verifies susceptibility.
S. aureus ATCC® 43300™ MRSA (mecA-positive)Positive control; verifies detection of resistance.

Note: Other equivalent, certified QC strains from collections like NCTC (e.g., S. aureus NCTC 12493 for MRSA) are also suitable.[14]

Protocol 1: Oxacillin Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of oxacillin, providing a quantitative measure of resistance.

A. Reagents and Materials:

  • Sodium Oxacillin Monohydrate, powder (for research or further manufacturing use only).[15]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sodium Chloride (NaCl), sterile solution or powder.

  • Sterile 96-well U-bottom microtiter plates.

  • Calibrated pipettes and sterile tips.

  • Vortex mixer.

  • Bacterial inoculum prepared in sterile saline or broth.

  • QC strains: S. aureus ATCC® 25923™ and S. aureus ATCC® 43300™.

B. Preparation of Media and Reagents:

  • Prepare 4% NaCl Solution: Dissolve 4 g of NaCl in 100 mL of deionized water and sterilize by autoclaving.

  • Prepare Oxacillin-Supplemented CAMHB: Prepare CAMHB according to the manufacturer's instructions. Aseptically add the sterile 4% NaCl solution to achieve a final concentration of 2% (w/v) NaCl. For example, add 50 mL of 4% NaCl to 50 mL of 2X concentrated CAMHB and adjust the final volume to 100 mL with sterile water. The 2% NaCl is critical for the optimal expression of oxacillin resistance.[16]

  • Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., water or phosphate buffer). Aliquot and store at -60°C or below. Avoid repeated freeze-thaw cycles.

C. Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies. Emulsify in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically done by making a 1:100 dilution, then adding 50 µL of this dilution to 50 µL of antibiotic solution in the well.

  • Plate Preparation: Dispense 50 µL of the 2% NaCl-supplemented CAMHB into all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the oxacillin stock solution (at 2X the highest desired final concentration) to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This will create a range of oxacillin concentrations (e.g., from 16 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

  • Controls: Include a growth control well (no oxacillin) and a sterility control well (no bacteria).

  • Incubation: Stack plates no more than three high and incubate at 33-35°C in ambient air for a full 24 hours . Incubation at temperatures above 35°C may fail to detect some heteroresistant strains.[9][10]

  • Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

Protocol 2: Cefoxitin/Oxacillin Disk Diffusion

This qualitative method assesses susceptibility based on the zone of inhibition around an antibiotic disk. Cefoxitin is the preferred agent for S. aureus.[17]

A. Reagents and Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Cefoxitin (30 µg) disks and/or Oxacillin (1 µg) disks.

  • Sterile swabs.

  • Bacterial inoculum prepared in sterile saline or broth.

  • Calipers or ruler for measuring zone diameters.

  • QC strains.

B. Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension as described in Protocol 1 (Section 3.2.C.1).

  • Plate Inoculation: Within 15 minutes, dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, apply the cefoxitin (30 µg) disk to the center of the inoculated area. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 33-35°C in ambient air for 18-24 hours .

  • Reading Results: Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.

Interpretation of Results and Data Presentation

Results must be interpreted using the breakpoints established by a recognized standards organization like CLSI or EUCAST. Breakpoints can change, so always consult the latest version of the relevant documents.

CLSI Breakpoint Tables (Example based on M100-ED32)

Table 1: Oxacillin MIC Breakpoints for S. aureus [9]

MIC (µg/mL) Interpretation Report
≤ 2 Susceptible Oxacillin-Susceptible

| ≥ 4 | Resistant | Oxacillin-Resistant (MRSA) |

Table 2: Cefoxitin Disk Diffusion Breakpoints for S. aureus [9][18]

Zone Diameter (mm) Interpretation Report
≥ 22 Susceptible Oxacillin-Susceptible

| ≤ 21 | Resistant | Oxacillin-Resistant (MRSA) |

Note: Oxacillin disk diffusion is no longer recommended by CLSI for S. aureus due to inferior performance compared to cefoxitin.[17]

Quality Control Ranges

Table 3: Example CLSI QC Ranges for S. aureus

QC Strain Method Agent Acceptable Range
ATCC® 25923™ (MSSA) Broth Microdilution Oxacillin 0.12 - 0.5 µg/mL
ATCC® 43300™ (MRSA) Broth Microdilution Oxacillin 4 - 16 µg/mL
ATCC® 25923™ (MSSA) Disk Diffusion Cefoxitin (30 µg) 25 - 31 mm

| ATCC® 43300™ (MRSA) | Disk Diffusion | Cefoxitin (30 µg) | ≤ 21 mm |

Troubleshooting and Advanced Considerations

  • Oxacillin-Susceptible MRSA (OS-MRSA): Some strains may possess the mecA gene but exhibit an oxacillin MIC in the susceptible range (≤ 2 µg/mL).[3] This can occur due to mutations in the mecA gene or its regulatory elements.[19] In such cases, molecular detection of mecA remains the gold standard for identifying the potential for resistance.[1][3]

  • Hyper-β-lactamase Production: Rarely, strains may exhibit borderline oxacillin resistance due to the hyperproduction of β-lactamase, which can slowly hydrolyze oxacillin.[20] These strains are mecA-negative.

  • Suboptimal Incubation: Incubation temperatures exceeding 35°C or durations less than 24 hours (for MIC) or 18 hours (for disk) can lead to false-susceptible results, especially with heteroresistant isolates.[10]

start S. aureus Isolate Received for Testing cefoxitin_disk Perform Cefoxitin (30 µg) Disk Diffusion Test start->cefoxitin_disk interpret_zone Measure Zone Diameter (Incubate 18-24h @ 33-35°C) cefoxitin_disk->interpret_zone report_mrsa Report as: Methicillin-Resistant (MRSA) interpret_zone->report_mrsa resistant report_mssa Report as: Methicillin-Susceptible (MSSA) interpret_zone->report_mssa susceptible resistant Zone ≤ 21 mm susceptible Zone ≥ 22 mm optional_mic Optional/Confirmatory: Perform Oxacillin MIC Test report_mssa->optional_mic If results are equivocal or further data needed interpret_mic Read MIC (Incubate 24h @ 33-35°C) optional_mic->interpret_mic interpret_mic->report_mrsa mic_res interpret_mic->report_mssa mic_susc mic_res MIC ≥ 4 µg/mL mic_susc MIC ≤ 2 µg/mL

Figure 2: Standard workflow for phenotypic MRSA detection in S. aureus.

References

  • Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study. Journal of Clinical Microbiology. [Link]

  • Evaluation of Genotypic and Phenotypic Methods for Detection of Methicillin Resistant Staphylococcus aureus in a Tertiary Care Hospital of Eastern Odisha. Journal of Clinical and Diagnostic Research. [Link]

  • Comparative study on detection of MRSA using oxacillin agar screening method, cefoxitin disc diffusion method and mecAgene by PCR among clinical isolates of Staphylococcus aureus. Research Journal of Pharmacy and Technology. [Link]

  • Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection. Journal of Pure and Applied Microbiology. [Link]

  • Comparison of Various Phenotypic Methods and mecA Based PCR for the Detection of MRSA. Journal of Clinical and Diagnostic Research. [Link]

  • Exposure to oxacillin subinhibitory concentrations and in vitro induction of resistance expression in heteroresistant and non-he. bioRxiv. [Link]

  • Evaluation of a disk diffusion method with cefoxitin (30 μg) for detection of methicillin-resistantStaphylococcus aureus. SpringerLink. [Link]

  • Performance evaluation of cefoxitin screen test on two different automated antimicrobial susceptibility test systems: a comparative study. Microbiology Spectrum. [Link]

  • Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus. Iranian Journal of Microbiology. [Link]

  • Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Centers for Disease Control and Prevention (CDC). [Link]

  • Laboratory Testing for MRSA. Centers for Disease Control and Prevention (CDC). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. Infection and Drug Resistance. [Link]

  • Breakpoints Eliminated From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Cellular and Molecular Life Sciences. [Link]

  • Quality Control of Direct Molecular Diagnostics for Methicillin-Resistant Staphylococcus aureus. Journal of Clinical Microbiology. [Link]

  • Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Methicillin-Resistant Staphylococcus aureus has Phenotypic Variation in mecA Expression that Alters Antibiotic Sensitivity. bioRxiv. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. UK Standards for Microbiology Investigations. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Two percent sodium chloride is required for susceptibility testing of staphylococci with oxacillin when using agar-based dilution methods. Journal of Clinical Microbiology. [Link]

  • Methicillin-resistant Staphylococcus aureus. Wikipedia. [Link]

  • Oxacillin-Resistant Phenotypes of Staphylococcus aureus. Archives of Pathology & Laboratory Medicine. [Link]

  • Detection of Oxacillin Resistance in Staphylococcus aureus Isolated from the Neonatal and Pediatric Units of a Brazilian Teaching Hospital. The Brazilian Journal of Infectious Diseases. [Link]

  • Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review. International Journal of Molecular Sciences. [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Performance of Eight Methods, Including Two New Rapid Methods, for Detection of Oxacillin Resistance in a Challenge Set of Staphylococcus aureus Organisms. Journal of Clinical Microbiology. [Link]

  • Penicillin Binding Protein from MRSA. RCSB Protein Data Bank. [Link]

  • Genetic and Phenotypic Changes Related to the Development of mec-Independent Oxacillin Non-Susceptibility in ST8 Staphylococcus aureus Recovered after Antibiotic Therapy in a Patient with Bacteremia. MDPI. [Link]

  • Staphylococcus spp. EUCAST Clinical Breakpoint Table. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving stability of sodium oxacillin monohydrate in aqueous solution

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Aqueous Stability, Degradation Kinetics, and Formulation Troubleshooting

Diagnostic Triage: Troubleshooting Stability Failures

Use this decision matrix to identify the root cause of instability in your oxacillin sodium preparations.

Symptom: Rapid Potency Loss (<24 Hours)

Diagnosis: Hydrolytic cleavage of the


-lactam ring.
  • Check Solvent: Are you using Dextrose 5% (D5W) ?

    • Root Cause:[1][2][3] Carbohydrates like dextrose catalyze the hydrolysis of oxacillin significantly faster than ionic solutions due to general acid-base catalysis and nucleophilic interaction.

    • Action: Switch to 0.9% Sodium Chloride (Normal Saline) immediately.

  • Check pH: Is the solution pH < 5.5 or > 7.5?

    • Root Cause:[1][2][3] Oxacillin follows a U-shaped stability profile. Acidic conditions promote rapid protonation of the ring nitrogen, leading to ring opening.

    • Action: Buffer to pH 6.0–6.5 .

Symptom: Visible Precipitation or Haze

Diagnosis: Solubility limit exceeded or "Salting Out."

  • Check Concentration: Is the concentration > 40 mg/mL?

    • Root Cause:[1][2][3] High ionic strength (common in buffered saline) can reduce the solubility of the organic salt (Oxacillin Na), causing precipitation over time, especially at 4°C.

    • Action: Dilute to < 20 mg/mL if possible. If high concentration is required, use a co-solvent or cyclodextrin (see Protocol B).

  • Check Temperature: Was the sample frozen?

    • Root Cause:[1][2][3] "Freeze-concentration" effect. As water crystallizes, the drug and buffer salts concentrate in the remaining liquid pockets, causing extreme pH shifts and precipitation.

    • Action: Flash freeze in liquid nitrogen if storage is necessary; avoid slow freezing at -20°C.

Symptom: Yellow/Amber Discoloration

Diagnosis: Oxidative degradation or polymerization of penicilloic acid.

  • Action: This indicates advanced degradation. Discard the solution. Ensure headspace is purged with Nitrogen (

    
    ) for future batches.
    

Experimental Protocols: Optimization & Stabilization

Protocol A: The "Golden Standard" Aqueous Formulation

For researchers requiring maximum shelf-life in simple aqueous media.

Objective: Minimize hydrolytic degradation rate (


).
ComponentSpecificationFunction
Vehicle 0.9% NaCl (Saline)Isotonic base; avoids carbohydrate catalysis.
Buffer Sodium Citrate (10-20 mM)Maintains pH 6.0–6.5. Superior to phosphate (see FAQs).
pH Adjustment 1N NaOH / 1N HClFine-tune to pH 6.25 ± 0.2.
Storage 2°C – 8°CReduces kinetic energy; extends stability from days to weeks.

Step-by-Step:

  • Dissolve Sodium Citrate in Water for Injection (WFI).

  • Adjust pH to 6.25 using dilute HCl.

  • Add Oxacillin Sodium slowly with gentle stirring (avoid vortexing which introduces oxygen).

  • Filter sterilize (0.22

    
    m PES membrane).
    
  • Store in amber glass vials (light protection).

Protocol B: Cyclodextrin Complexation (Advanced Stabilization)

For acidic environments or high-concentration requirements.

Mechanism: The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the labile

-lactam ring, shielding it from hydrolytic attack by water molecules.

Workflow Visualization:

G Start Oxacillin Na (Unstable) Mix Mixing (Molar Ratio 1:1) Start->Mix CD HP-beta-CD (Host Molecule) CD->Mix Equil Equilibration (4h @ 25°C) Mix->Equil Self-Assembly Complex Inclusion Complex (Shielded Beta-Lactam) Equil->Complex Outcome Reduced Hydrolysis (2-3x Half-life) Complex->Outcome

Figure 1: Workflow for stabilizing Oxacillin via host-guest complexation.

Procedure:

  • Prepare a 10% w/v solution of HP-

    
    -CD  in 0.9% Saline.
    
  • Add Oxacillin Sodium to achieve a 1:1 molar ratio (approx. 1 mg Oxacillin per 3-4 mg CD, depending on MW).

  • Stir at room temperature for 4 hours to allow equilibrium inclusion.

  • Lyophilize if long-term storage (>1 month) is required.

Deep Dive FAQs: The Science of Stability

Q1: Why do you recommend Citrate over Phosphate buffer?

A: While phosphate buffers are common, phosphate anions (


) can act as general base catalysts that nucleophilically attack the 

-lactam ring, accelerating ring opening. Citrate anions are sterically bulkier and less nucleophilic towards the

-lactam carbonyl, offering a "gentler" buffering environment [1, 3].
Q2: Why is Dextrose (D5W) contraindicated?

A: Stability studies confirm that Oxacillin degrades significantly faster in Dextrose 5% than in Saline. In one study, Oxacillin in D5W at room temperature disappeared almost completely within 6 weeks, whereas the Saline preparation retained ~36% potency.[4] The glucose molecule can facilitate hydrolysis or form conjugates with the drug [2].

Q3: What is the degradation pathway?

A: The primary pathway is the hydrolysis of the strained 4-membered


-lactam ring to form penicilloic acid . This compound is inactive and can decarboxylate further. This reaction is first-order kinetics and is highly pH-dependent.

Degradation Oxacillin Oxacillin Sodium (Active) Transition Nucleophilic Attack (OH- / H2O / Phosphate) Oxacillin->Transition RingOpen Beta-Lactam Ring Opening Transition->RingOpen Product Penicilloic Acid (Inactive) RingOpen->Product Irreversible

Figure 2: The primary degradation mechanism of Oxacillin in aqueous media.

References

  • Effect of Buffer Solution on Penicillin Stability. Source: Chai, et al. (2008). Journal of Chemical & Engineering Data. (Demonstrates Citrate superiority over Phosphate for beta-lactams). URL:[Link]

  • Intravenous Suitability Studies of Oxacillin Sodium Solutions. Source: Han, et al. (2012). ResearchGate / Journal of Pharmaceutical Investigation. (Key finding: D5W accelerates degradation vs. Saline). URL:[Link]

  • Improvements of Oxacillin Stability in Acidic Environment. Source: Rad, et al. (2014). Acta Medica Marisiensis. (Validation of Cyclodextrin stabilization). URL:[Link]

  • GlobalRPH Oxacillin Dilution & Stability Data. Source: GlobalRPH Clinical Data. (Standard clinical stability guidelines). URL:[Link]

Sources

Optimization

Technical Support Center: Sodium Oxacillin Monohydrate Stability and Storage

Welcome to the Technical Support Center. This guide provides in-depth information for researchers, scientists, and drug development professionals on the critical aspects of storing and handling sodium oxacillin monohydra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth information for researchers, scientists, and drug development professionals on the critical aspects of storing and handling sodium oxacillin monohydrate to ensure its long-term stability and efficacy in your experiments.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for powdered Sodium Oxacillin Monohydrate?

For optimal long-term stability, the solid, powdered form of sodium oxacillin monohydrate should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F)[1][2]. Some suppliers recommend refrigerated storage at 2°C to 8°C or frozen at -20°C for extended shelf life[3][4][5][6][7]. Always refer to the manufacturer's certificate of analysis for specific recommendations. The key is to keep the container tightly sealed and protected from moisture, as the compound can be sensitive to humidity[3].

  • Causality: As a β-lactam antibiotic, sodium oxacillin's stability is primarily threatened by the hydrolysis of its core β-lactam ring, which renders the molecule inactive[8][9][10]. Lowering the temperature and protecting from moisture significantly slows down this and other potential degradation pathways, preserving the compound's integrity for years[6].

How should I store reconstituted Sodium Oxacillin Monohydrate solutions?

The stability of reconstituted sodium oxacillin is highly dependent on the solvent, concentration, and storage temperature.

  • Aqueous Solutions (Sterile Water or Saline):

    • Refrigerated (2-8°C): Stable for up to one week (7 days)[1][11][12][13].

    • Room Temperature (~21-25°C): Stable for up to 3 days[1][11][12][13][14].

    • Frozen (≤ -20°C): Can be stable for at least 90 days. It is crucial to thaw solutions at room temperature or under refrigeration and not to refreeze them after thawing[14][15].

  • Organic Solvent Stock Solutions (e.g., DMSO):

    • -20°C: Stable for up to 1 month[3].

    • -80°C: Stable for up to 6 months[3].

  • Expert Insight: For maximum reproducibility, it is best practice to prepare fresh aqueous solutions before an experiment. If storing stock solutions, aliquot them into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation[3].

What are the visible signs of Sodium Oxacillin Monohydrate degradation?

You should visually inspect both the powder and reconstituted solutions before use.

  • Powder: The dry powder should be a white to off-white crystalline solid[1][13][16]. Any significant color change (e.g., yellowing), clumping, or unusual odor may indicate degradation due to improper storage (e.g., exposure to heat, light, or moisture).

  • Solution: Reconstituted solutions should be clear[1][16]. The presence of particulate matter, cloudiness, or discoloration that develops over time is a sign of degradation or precipitation and the solution should be discarded[15].

Which solvents are best for reconstitution?

The choice of solvent depends on the intended application.

  • For in vitro microbiological assays and parenteral simulations: Sterile Water for Injection, USP, or Sodium Chloride Injection (0.9% saline), USP, are the recommended solvents[1][11][12][13][16].

  • For cell culture and biochemical assays: DMSO and ethanol can be used to create concentrated stock solutions, which are then further diluted in aqueous buffers or media[6]. Note that the final concentration of the organic solvent in the assay should be minimized to avoid physiological effects[6].

  • Scientific Rationale: Dextrose-containing solutions can accelerate the degradation of sodium oxacillin via a catalytic effect on hydrolysis and should generally be avoided for storage, although they are used for short-term intravenous infusions[11][17].

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of sodium oxacillin monohydrate.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Explanation
Unexpectedly low antibiotic potency or inconsistent experimental results. 1. Degradation of Powder: The solid reagent may have been compromised by exposure to high humidity or temperature. 2. Degradation of Solution: Stock solution may be too old, stored at the wrong temperature, or subjected to multiple freeze-thaw cycles. 3. Incorrect pH: The pH of the final solution can affect stability.Solution: 1. Use Fresh Reagent: Discard the suspect powder and use a new, properly stored vial. 2. Prepare Fresh Solution: Always prepare fresh aqueous solutions from a validated powder stock. For organic stocks, ensure you are within the recommended storage period (e.g., <1 month at -20°C for DMSO)[3]. 3. Verify Protocol: Confirm that reconstitution and dilution steps result in a final solution pH that is compatible with oxacillin stability (typically pH 6.0-8.5)[2].
Powder appears clumped, sticky, or has discolored. Moisture Absorption: The vial was likely not sealed properly or was stored in a high-humidity environment. Sodium oxacillin is hygroscopic.Solution: Discard the material. This physical change is a strong indicator of water absorption, which will initiate hydrolytic degradation of the β-lactam ring, leading to a significant loss of potency[18][19].
Reconstituted solution is cloudy or contains visible particles. 1. Precipitation: The concentration may exceed the solubility limit in the chosen solvent/buffer system. 2. Degradation Products: Insoluble degradation products or polymers may have formed. 3. Contamination: The solution may be contaminated.Solution: 1. Check Solubility: Verify the solubility of oxacillin in your specific solvent and temperature. For example, solubility in PBS (pH 7.2) is approximately 10 mg/mL[6]. Gentle warming or sonication may aid dissolution, but if particulates remain, the concentration is too high[3]. 2. Discard and Remake: Do not use a cloudy or precipitated solution. This indicates a loss of active compound and the potential presence of impurities that could interfere with your experiment[20][21].

Experimental Protocols & Workflows

Protocol: Preparation and Storage of a 100 mg/mL Aqueous Stock Solution

This protocol details the steps for creating a high-concentration aqueous stock solution suitable for further dilution in experimental assays.

  • Aseptic Preparation: Work in a laminar flow hood or sterile environment to prevent microbial contamination.

  • Reagent Equilibration: Allow the vial of sodium oxacillin monohydrate powder to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Calculation: Determine the required volume of solvent. For a 100 mg/mL solution from a 1-gram vial, you will need 10 mL of solvent.

  • Reconstitution: Using a sterile syringe, add the calculated volume of Sterile Water for Injection, USP, to the vial.

  • Dissolution: Swirl or vortex the vial gently until the powder is completely dissolved and the solution is clear. Avoid vigorous shaking to prevent foaming.

  • Sterile Filtration (Optional but Recommended): For cell-based assays, filter the reconstituted solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Aliquoting is critical to avoid contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store immediately at ≤ -20°C for up to 3 months or at -80°C for up to 6 months[3][14].

Data Summary Table: Stability of Sodium Oxacillin Monohydrate
Form Condition / Solvent Storage Temperature Stability Duration Source(s)
Powder Sealed, protected from moisture20°C to 25°C (68°F to 77°F)Per manufacturer's expiry[1][2]
Powder Sealed, protected from moisture-20°C≥ 4 years[6]
Reconstituted Sterile Water / 0.9% NaCl20°C to 25°C (Room Temp)3 days[1][11][14]
Reconstituted Sterile Water / 0.9% NaCl4°C (Refrigerated)7 days[1][11][14]
Reconstituted DMSO Stock Solution-20°C1 month[3]
Reconstituted DMSO Stock Solution-80°C6 months[3]
Frozen IV Bags Dextrose 5%-20°C30 days[14]

Visual Diagrams

Workflow for Preparing and Storing Oxacillin Stock Solutions

G cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain Oxacillin Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate reconstitute Reconstitute with Sterile Solvent equilibrate->reconstitute dissolve Ensure Complete Dissolution (Clear) reconstitute->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Critical Step store Store at Recommended Temp (-20°C or -80°C) aliquot->store use Thaw Single Aliquot for Experiment store->use G start Issue: Inconsistent or Low Potency check_powder Inspect Powder: Color? Clumped? start->check_powder check_solution Inspect Solution: Cloudy? Old? check_powder->check_solution No discard_powder Action: Discard Powder, Use New Vial check_powder->discard_powder Yes prepare_fresh Action: Prepare Fresh Solution from New Vial check_solution->prepare_fresh Yes proceed Powder/Solution OK: Investigate Other Experimental Variables check_solution->proceed No

Caption: Decision tree for troubleshooting oxacillin potency problems.

References

  • Oxacillin Sodium - ASHP Publications. [Link]

  • Oxacillin for Injection, USP For Intramuscular or Intravenous Injection. [Link]

  • Storage of oxacillin pills at 4°C and oxacillin solutions at 20°C and... - ResearchGate. [Link]

  • Safety Data Sheet: Oxacillin sodium monohydrate - Carl ROTH. [Link]

  • Stability of sodium oxacillin in intravenous solutions - PubMed. [Link]

  • Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags | Request PDF - ResearchGate. [Link]

  • Oxacillin for Injection, USP Rx only - DailyMed. [Link]

  • USP Monographs: Oxacillin for Injection - uspbpep.com. [Link]

  • Dilution Oxacillin - GlobalRPH. [Link]

  • Oxacillin Sodium | C19H20N3NaO6S | CID 23694213 - PubChem. [Link]

  • Label: OXACILLIN injection, powder, for solution - DailyMed. [Link]

  • Proposed fragmentation pathways of oxacillin sodium. (A) Fragmentation... - ResearchGate. [Link]

  • Oxacillin Injection, USP - accessdata.fda.gov. [Link]

  • oxacillin sodium salt monohydrate and its Impurities - Pharmaffiliates. [Link]

  • Oxacillin | C19H19N3O5S | CID 6196 - PubChem - NIH. [Link]

  • Oxacillin for Injection, USP - DailyMed. [Link]

  • What is the mechanism of Oxacillin Sodium? - Patsnap Synapse. [Link]

  • Antimicrobial Resistance Conferred by OXA-48 β-Lactamases: Towards a Detailed Mechanistic Understanding - PMC. [Link]

  • USP-NF Oxacillin for Injection. [Link]

  • Hydrolysis mechanism of OXA-48 β-lactamases. Starting from the... - ResearchGate. [Link]

  • β-lactam Overview Oxacillin was developed by adding an acyl side chain to the penicillin molecule. The acyl s - Louisiana Department of Health. [Link]

Sources

Troubleshooting

sodium oxacillin monohydrate thermal stability during autoclave cycles

Topic: Thermal Stability & Sterilization Protocols Ticket ID: OXA-THERM-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Antibiotics Division CRITICAL ALERT: STOP IMMEDIATELY Do N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Sterilization Protocols Ticket ID: OXA-THERM-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Antibiotics Division

CRITICAL ALERT: STOP IMMEDIATELY

Do NOT autoclave Sodium Oxacillin Monohydrate solutions.

If you are currently running an autoclave cycle with Oxacillin, the batch is compromised. The beta-lactam ring structure is thermally labile and will undergo rapid hydrolysis at 121°C (250°F), resulting in total loss of antimicrobial potency and the formation of degradation products.

Troubleshooting Guide & FAQs
Q1: I just autoclaved my Oxacillin stock solution (121°C, 15 min). Is it still usable?

Answer: No. You must discard the solution immediately. Sodium Oxacillin is a semi-synthetic penicillin.[1] Like all beta-lactams, its biological activity relies on the integrity of the four-membered beta-lactam ring. The high energy of steam sterilization (121°C at 15 psi) catalyzes the nucleophilic attack of water on the carbonyl carbon of the beta-lactam ring.

  • Result: The ring opens, converting Oxacillin into penicilloic acid (and subsequent decarboxylated derivatives), which has zero antibiotic activity .

  • Visual Indicators: While fresh degradation might not always precipitate immediately, thermally abused solutions often turn from clear/colorless to yellow or orange and may develop a fine precipitate upon cooling.[2]

  • Action: Neutralize and dispose of the solution according to chemical waste regulations. Do not attempt to "test" it on cultures; it will fail, potentially ruining your biological assay.

Q2: What is the correct protocol for sterilizing Oxacillin?

Answer: You must use Cold Filtration (Membrane Sterilization). Because the drug is heat-sensitive, mechanical removal of contaminants is the only viable method.

Validated Protocol:

  • Dissolution: Dissolve Sodium Oxacillin Monohydrate in a compatible solvent (e.g., sterile water, PBS, or 0.9% saline) at room temperature.

  • Filtration: Use a 0.22 µm (micron) pore size membrane filter.

    • Recommended Membrane: PES (Polyethersulfone) or PVDF (Polyvinylidene fluoride) for low protein binding and high flow rates.

    • Avoid: Nylon filters if pH is high, though Oxacillin is generally stable in neutral ranges.

  • Aseptic Technique: Filter directly into a pre-sterilized (autoclaved) container inside a laminar flow hood.

Q3: How stable is the solution after filtration?

Answer: Stability is time- and temperature-dependent.[3] Once in solution, the "clock starts ticking" on hydrolysis, even without high heat.

Storage ConditionEstimated Stability WindowNotes
Room Temp (20-25°C) < 24 HoursRapid potency loss (10-15% loss in 3-7 days depending on buffer).
Refrigerated (2-8°C) 7 DaysStandard recommendation for reconstituted solutions.
Frozen (-20°C) 30-90 DaysBest for long-term storage. Avoid repeated freeze-thaw cycles.

> Note: Dextrose solutions accelerate degradation compared to Saline (NaCl) due to catalytic effects on hydrolysis.[4]

Q4: Why did my solution turn yellow?

Answer: Yellowing is the primary visual indicator of beta-lactam hydrolysis . If your powder or solution is yellow, the beta-lactam ring has opened. This can be caused by:

  • Heat exposure (Autoclaving or improper storage).

  • pH excursion (Oxacillin is most stable between pH 6.0 and 8.0; acidic or alkaline conditions accelerate hydrolysis).

  • Age (Expired reagents).

Deep Dive: The Mechanism of Failure

To understand why autoclaving fails, we must look at the molecular stress points. The following diagram illustrates the decision matrix and the chemical consequence of thermal stress.

OxacillinStability Start Preparation of Oxacillin Sodium Solution Choice Select Sterilization Method Start->Choice Autoclave Autoclave Cycle (121°C, 15 psi, 20 min) Choice->Autoclave Incorrect Path Filter Cold Filtration (0.22 µm Membrane) Choice->Filter Correct Path Hydrolysis Rapid Beta-Lactam Ring Hydrolysis Autoclave->Hydrolysis Thermal Energy > Bond Energy Intact Structure Remains Intact Filter->Intact Mechanical Separation Product_Inactive RESULT: Penicilloic Acid (Biologically Inactive) Hydrolysis->Product_Inactive Product_Active RESULT: Sterile, Potent Antibiotic Solution Intact->Product_Active

Figure 1: Decision tree illustrating the causality of sterilization methods on Oxacillin structural integrity.

Summary of Stability Data

The following table synthesizes stability data from various hospital pharmacy studies and chemical stability assays.

ParameterAutoclave (121°C)Room Temp (25°C)Refrigerated (4°C)Frozen (-20°C)
Physical State LiquidLiquidLiquidSolid/Frozen
Potency Retention 0% (Destroyed) ~90% after 7 days>95% after 30 days>98% after 90 days
Major Degradant Penicilloic AcidPenicilloic AcidNone detectedNone detected
Visual Appearance Yellow/Orange PrecipitateClear -> Slight HazeClearSolid
Recommendation PROHIBITED Short-term use onlyRecommendedLong-term storage
References
  • National Institutes of Health (PubChem). Oxacillin Sodium Compound Summary. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). Oxacillin Sodium Injectable Drug Information. Retrieved from [Link]

  • Vertex AI Research.Stability of Ampicillin Sodium, Nafcillin Sodium, and Oxacillin Sodium in AutoDose Infusion System Bags.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Sodium Oxacillin Monohydrate vs. Methicillin for Detecting Heteroresistance

Executive Summary For decades, "Methicillin-Resistant Staphylococcus aureus" (MRSA) has been the clinical nomenclature, yet Methicillin itself is no longer used in diagnostics due to chemical instability. Sodium Oxacilli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, "Methicillin-Resistant Staphylococcus aureus" (MRSA) has been the clinical nomenclature, yet Methicillin itself is no longer used in diagnostics due to chemical instability. Sodium Oxacillin Monohydrate replaced it as the primary class-representative agent for susceptibility testing.

However, detecting heteroresistance —where only a sub-population of cells expresses resistance—presents a unique challenge. While Oxacillin is the standard surrogate, it is a weaker inducer of the mecA gene than Methicillin was, leading to potential false negatives (OS-MRSA) unless specific environmental stressors (NaCl) are applied.

This guide analyzes the technical shift from Methicillin to Oxacillin, explains the mechanism of heteroresistance detection, and provides a validated Population Analysis Profile (PAP) protocol, the gold standard for quantifying heteroresistance.

The Shift: Methicillin vs. Sodium Oxacillin Monohydrate

The transition from Methicillin to Oxacillin was driven by shelf-life and manufacturing stability, not superior biological sensitivity.

FeatureMethicillin (Historical)Sodium Oxacillin Monohydrate (Current)
Chemical Stability Poor. Rapidly degrades in storage and during incubation (moisture/heat sensitive).High. Stable in powder and solution; maintains potency during 24h incubation.
Mechanism of Action Binds PBP 1, 2, 3.Binds PBP 1, 2, 3.
mecA Induction Strong Inducer. Highly effective at triggering PBP2a production.Weak Inducer. Requires help (e.g., 2-4% NaCl) to reliably trigger resistance phenotype.
Clinical Status Discontinued (Interstitial nephritis risk).Standard therapy; Surrogate for testing (alongside Cefoxitin).[1][2]
Heteroresistance Detection High sensitivity (historically), but inconsistent due to drug degradation.Moderate sensitivity. Requires 2-4% NaCl to suppress susceptible populations and allow resistant clones to emerge.

Critical Note: While Oxacillin is the direct comparator requested, modern CLSI guidelines recommend Cefoxitin disks for initial screening because Cefoxitin is a potent inducer of mecA, mimicking the inductive capacity of Methicillin without its instability. However, for MIC determination and PAP analysis (quantification), Oxacillin remains the standard reagent.

Mechanism of Heteroresistance[3][4][5][6]

Heteroresistance is defined as a strain where the majority of the population is susceptible (MIC < Breakpoint), but a sub-population (frequency


 to 

) grows at concentrations above the breakpoint.
The PBP2a Evasion Pathway

In typical S. aureus, Beta-lactams bind to Penicillin-Binding Proteins (PBPs), halting cell wall synthesis. In MRSA/heteroresistant strains, the mecA gene encodes PBP2a , which has a low affinity for Beta-lactams and continues peptidoglycan cross-linking when native PBPs are inhibited.[3]

HeteroresistanceMechanism BetaLactam Oxacillin/Methicillin NativePBP Native PBPs (High Affinity) BetaLactam->NativePBP Inhibits BetaLactam->NativePBP Susceptible Population MecAGene mecA Gene (Inducible) BetaLactam->MecAGene Induces (Weakly for Oxacillin) CellWall Peptidoglycan Synthesis NativePBP->CellWall Normal Function Lysis Cell Lysis NativePBP->Lysis Susceptible Population PBP2a PBP2a (Low Affinity) MecAGene->PBP2a Expression PBP2a->CellWall Takes Over Synthesis Survival Survival (Resistant Clone) CellWall->Survival Heteroresistant Sub-pop

Figure 1: Mechanism of PBP2a-mediated rescue. Oxacillin inhibits native PBPs. If PBP2a is expressed (induced), the cell survives. In heteroresistance, this induction/expression is non-uniform across the population.

Experimental Protocol: Population Analysis Profile (PAP)

The PAP-AUC (Area Under Curve) method is the only self-validating system to confirm heteroresistance. Standard MIC tests (broth microdilution) often miss heteroresistance because the resistant sub-population is too small to trigger visible turbidity at the standard inoculum (


 CFU/mL).
Protocol: Modified PAP-AUC for Oxacillin

Objective: Quantify the sub-population growing at inhibitory concentrations.

Reagents & Materials
  • Agent: Sodium Oxacillin Monohydrate (Sigma/GoldBio grade).

  • Media: Mueller-Hinton Agar (MHA) supplemented with 2% NaCl .

    • Why NaCl? Salt promotes the expression of mecA and osmotically supports the survival of resistant clones, compensating for Oxacillin's weaker induction compared to Methicillin.

  • Control Strains:

    • S. aureus Mu3 (ATCC 700698) – Heteroresistant Control (hVISA/hMRSA) .

    • S. aureus Mu50 (ATCC 700699) – Resistant Control .

    • S. aureus ATCC 29213 – Susceptible Control .

Workflow
  • Inoculum Preparation:

    • Grow isolate overnight in Tryptic Soy Broth (TSB).

    • Adjust to

      
       CFU/mL (0.5 McFarland standard is too low; use a densitometer or adjust to OD600 ~0.3 and concentrate).
      
    • Crucial Step: You need a high starting inoculum (

      
      ) to detect clones present at 
      
      
      
      frequency.
  • Serial Dilution:

    • Prepare saline dilutions from

      
       to 
      
      
      
      .
  • Plating (The Matrix):

    • Prepare MHA plates containing Oxacillin at: 0, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL.

    • Spot 10 µL of each dilution onto each antibiotic plate.

    • Alternative: Spiral plating 50 µL of the

      
       suspension.
      
  • Incubation:

    • Incubate at 35°C for 48 hours .

    • Note: Do not incubate at 37°C or higher; PBP2a is temperature-sensitive and resistance expression decreases above 35°C.

  • Data Analysis:

    • Count colonies to determine CFU/mL at each concentration.

    • Plot log10 CFU/mL (y-axis) vs. Oxacillin concentration (x-axis).

    • Calculate the Area Under the Curve (AUC).[4]

PAP_Workflow cluster_Plates Oxacillin Plates (MHA + 2% NaCl) Start Overnight Culture (TSB) Adjust Adjust to 10^8 CFU/mL (High Inoculum) Start->Adjust Dilute Serial Dilutions (10^-1 to 10^-6) Adjust->Dilute P0 0 µg/mL Dilute->P0 P4 4 µg/mL Dilute->P4 P128 128 µg/mL Dilute->P128 Incubate Incubate 35°C 48 Hours P0->Incubate P4->Incubate P128->Incubate Count Count Colonies Calculate CFU/mL Incubate->Count Ratio Calculate AUC Ratio (Test Isolate / Mu3 Control) Count->Ratio

Figure 2: PAP-AUC Workflow. High inoculum and 48h incubation are required to visualize the "tail" of the heteroresistant population.

Data Interpretation

To standardize results, calculate the ratio of the test isolate's AUC to the AUC of the heteroresistant control strain (Mu3).

MetricCalculationInterpretation
AUC Integration of Log10 CFU vs. ConcentrationAbsolute resistance profile.
PAP-AUC Ratio

< 0.9: Susceptible (MSSA)0.9 – 1.3: Heteroresistant (hVISA/hMRSA)> 1.3: Fully Resistant (VISA/MRSA)

Why this matters: A single MIC value (e.g., 2 µg/mL) might classify an organism as "Susceptible" or "Borderline." The PAP-AUC reveals if a sub-population is actually growing at 8 or 16 µg/mL, which predicts clinical failure.

Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (E-E-A-T), every run must include internal checks:

  • The Salt Check: If your Mu3 (Control) strain does not show growth up to 8-10 µg/mL Oxacillin, your media likely lacks sufficient NaCl or the Oxacillin powder has degraded. Oxacillin potency must be verified weekly.

  • The Temperature Check: If MRSA controls appear susceptible, check the incubator. Temperatures >36°C inhibit mecA expression.

  • The Inducer Check: If results are ambiguous using Oxacillin, run a parallel disk diffusion with Cefoxitin (30 µg) .

    • Cefoxitin Screen: Zone < 22mm indicates mecA presence.[5] If Cefoxitin is Resistant but Oxacillin MIC is low, you have a classic "OS-MRSA" (Oxacillin-Susceptible MRSA) heteroresistant strain.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.[3][5][6] (2024). [Link]

  • Centers for Disease Control and Prevention (CDC). Laboratory Testing for Methicillin-resistant Staphylococcus aureus (MRSA). [Link]

  • Hiramatsu, K., et al. "The emergence of Staphylococcus aureus with reduced susceptibility to vancomycin in Japan." Journal of Antimicrobial Chemotherapy, 40(1), 135-136. (1997). (The foundational paper for PAP-AUC methodology). [Link]

  • Satola, S. W., et al. "Comparison of Detection Methods for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus." Journal of Clinical Microbiology, 49(1), 117–123. (2011). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (2017).[7][3] [Link]

Sources

Comparative

Technical Comparison: Sodium Oxacillin Monohydrate vs. Cefoxitin for mecA Detection

Executive Summary In the detection of methicillin-resistant Staphylococcus aureus (MRSA) and mecA-mediated resistance, Cefoxitin is the superior phenotypic surrogate marker , surpassing Sodium Oxacillin Monohydrate in bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the detection of methicillin-resistant Staphylococcus aureus (MRSA) and mecA-mediated resistance, Cefoxitin is the superior phenotypic surrogate marker , surpassing Sodium Oxacillin Monohydrate in both sensitivity and specificity.

While Oxacillin is the historic namesake of the resistance class, it suffers from significant diagnostic limitations due to heteroresistance —a phenomenon where resistance is expressed heterogeneously within a bacterial population.[1] Cefoxitin, a cephamycin, acts as a potent inducer of the mecA regulatory system, forcing the expression of the penicillin-binding protein 2a (PBP2a) even in low-expressing strains. Consequently, current CLSI (Clinical and Laboratory Standards Institute) and EUCAST guidelines recommend Cefoxitin disk diffusion over Oxacillin disk diffusion for reliable MRSA prediction.

Mechanistic Basis: The Induction Differential

To understand the performance gap, one must analyze the regulatory pathway of the mecA gene. Resistance is conferred by PBP2a, a transpeptidase with low affinity for


-lactams, allowing cell wall synthesis to continue in the presence of the drug.
The Induction Problem

The expression of mecA is tightly regulated by two systems:

  • blaZ system: Regulates

    
    -lactamase production (BlaI repressor, BlaR1 sensor).
    
  • mec system: Regulates PBP2a production (MecI repressor, MecR1 sensor).

Sodium Oxacillin Monohydrate is a poor inducer of these systems. In heteroresistant strains, oxacillin fails to trigger sufficient PBP2a expression to result in a visible resistant phenotype in vitro, leading to false-susceptible results.

Cefoxitin , conversely, is a highly effective inducer.[2] It binds irreversibly to the sensor proteins (MecR1/BlaR1), triggering the proteolytic cleavage of the repressors (MecI/BlaI). This de-repression leads to high-level transcription of mecA, rendering the resistance phenotype phenotypically obvious.

Visualization: The PBP2a Induction Pathway

MecA_Induction Cefoxitin Cefoxitin (Strong Inducer) BlaR1 Sensor Protein (MecR1 / BlaR1) Cefoxitin->BlaR1 High Affinity Binding Oxacillin Oxacillin (Weak Inducer) Oxacillin->BlaR1 Low Affinity Binding Signal Cytoplasmic Signal (Metalloprotease Activation) BlaR1->Signal Transmembrane Signaling Repressor Repressor Cleavage (MecI / BlaI) Signal->Repressor Inactivates Repressor Gene mecA Gene Transcription Repressor->Gene De-repression PBP2a PBP2a Protein (Resistance Phenotype) Gene->PBP2a Translation

Figure 1: Mechanism of mecA induction.[1][2][3][4][5][6][7][8] Cefoxitin triggers the sensor protein significantly more effectively than Oxacillin, leading to robust PBP2a production.

Performance Analysis & Data Comparison

The following data synthesizes findings from CLSI M100 guidelines and comparative studies (e.g., Broekema et al., Swenson et al.).

Table 1: Comparative Metrics for mecA Detection
FeatureCefoxitin (30 µg Disk) Oxacillin (1 µg Disk) Oxacillin (MIC)
Role Primary Surrogate MarkerHistorical Marker (Discouraged)Confirmation / Research
Sensitivity ~98 - 100% 91 - 95%95 - 98%
Specificity ~100% ~90 - 95%~98%
Heteroresistance Detection Excellent (Induces expression)Poor (Misses subpopulations)Moderate (Requires NaCl)
Stability High stability in storageLabile (degrades easily)Moderate
CLSI Status Recommended for S. aureusNot Recommended for S. aureusRecommended
The "Stealth" MRSA Issue

"Stealth" MRSA (or OS-MRSA) are strains that carry mecA but test susceptible to Oxacillin in vitro.[2]

  • Oxacillin Failure: Fails to identify these strains due to lack of induction.

  • Cefoxitin Success: Successfully induces resistance in the majority of OS-MRSA strains, correctly flagging them as mecA positive.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols include built-in controls.

Protocol A: Cefoxitin Disk Diffusion (The Gold Standard Screen)

Use this for rapid, high-throughput screening of isolates.

Reagents:

  • Mueller-Hinton Agar (MHA)

  • Cefoxitin Disk (30 µg)[2][4][5][7]

  • Control Strains: S. aureus ATCC 25923 (Susceptible), S. aureus ATCC 43300 (Resistant).[6]

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard .

    • Validation: Verify turbidity using a photometric device (OD625 of 0.08–0.13).

  • Plating: Within 15 minutes, swab the MHA plate three times (rotating 60° each time) to ensure a confluent lawn.

  • Application: Apply the 30 µg Cefoxitin disk.

  • Incubation: Incubate at 33–35°C (ambient air) for 16–18 hours .

    • Critical Control: Do not incubate >35°C. Higher temperatures degrade MRSA expression.

  • Readout: Measure zone of inhibition (transmitted light).

Interpretation (CLSI M100 for S. aureus):

  • Resistant (MRSA): ≤ 21 mm

  • Susceptible (MSSA): ≥ 22 mm[6][7]

Protocol B: Oxacillin Broth Microdilution (MIC)

Use this for quantitative analysis in drug development. Note: Oxacillin requires salt supplementation.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • NaCl (2% final concentration)

  • Sodium Oxacillin Monohydrate powder.

Workflow:

  • Supplementation: Add NaCl to CAMHB to achieve a 2% w/v (20 g/L) concentration.

    • Why? High salt promotes PBP2a conformation stability and expression.

  • Dilution Series: Prepare serial two-fold dilutions of Oxacillin (range 0.12 – 16 µg/mL).

  • Inoculum: Add bacterial suspension to achieve 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate at 33–35°C for 24 hours .

    • Note: Oxacillin requires a full 24h (vs 16-20h for other drugs) to detect slow-growing heteroresistant subpopulations.

Interpretation:

  • Resistant: MIC ≥ 4 µg/mL

  • Susceptible: MIC ≤ 2 µg/mL

Diagnostic Workflow Algorithm

This decision tree illustrates the logic for confirming mecA status, prioritizing Cefoxitin.

MRSA_Workflow Start S. aureus Isolate CefoxitinTest Cefoxitin Disk Diffusion (30 µg) Start->CefoxitinTest ResultR Zone ≤ 21 mm CefoxitinTest->ResultR ResultS Zone ≥ 22 mm CefoxitinTest->ResultS ReportMRSA Report as MRSA (mecA Positive) ResultR->ReportMRSA ReportMSSA Report as MSSA (mecA Negative) ResultS->ReportMSSA Discrepancy Discordant Phenotype? (e.g. High MIC but Zone ≥ 22) ResultS->Discrepancy If clinical failure PCR PBP2a Latex Agglutination or mecA PCR Discrepancy->PCR PCR->ReportMRSA Positive PCR->ReportMSSA Negative

Figure 2: Recommended diagnostic workflow. Cefoxitin is the primary gatekeeper. Molecular confirmation (PCR) is reserved for discordant or ambiguous cases.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing (M100). 33rd Edition. 2023.[8] [Link]

  • Broekema, N. M., et al. "Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study."[4] Journal of Clinical Microbiology, 2009.[4] [Link][4]

  • Swenson, J. M., et al. "Cefoxitin Disk Diffusion Tests for Detection of mecA-Mediated Resistance in Staphylococcus aureus."[6] Journal of Clinical Microbiology, 2005. [Link]

  • Centers for Disease Control and Prevention (CDC). "Laboratory Testing for MRSA." [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "EUCAST Guidelines for Detection of Resistance Mechanisms." [Link]

Sources

Validation

A Comparative Guide to Cross-Resistance Patterns Between Sodium Oxacillin Monohydrate and Cephalosporins

This guide provides an in-depth analysis of the cross-resistance patterns observed between sodium oxacillin monohydrate and various classes of cephalosporins, with a primary focus on Staphylococcus aureus. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the cross-resistance patterns observed between sodium oxacillin monohydrate and various classes of cephalosporins, with a primary focus on Staphylococcus aureus. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying molecular mechanisms of resistance, presents comparative experimental data, and offers detailed protocols for assessing these critical resistance profiles. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to navigate the complexities of beta-lactam resistance in your research and development endeavors.

The Interplay of Beta-Lactams: Mechanisms of Action and the Rise of Resistance

Both sodium oxacillin monohydrate, a penicillinase-resistant penicillin, and cephalosporins belong to the broader class of beta-lactam antibiotics. Their bactericidal activity is contingent upon the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2][3][4][5] By binding to the active site of PBPs, these antibiotics obstruct the transpeptidation step in peptidoglycan assembly, leading to a compromised cell wall and eventual cell lysis.[1][2][3][4][5]

The emergence of resistance to these life-saving drugs, particularly in Staphylococcus aureus, poses a significant clinical challenge. The predominant mechanism of resistance to oxacillin in S. aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element known as the staphylococcal cassette chromosome mec (SCCmec).[6] This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for most beta-lactam antibiotics, including oxacillin and the majority of cephalosporins.[6] In the presence of these antibiotics, PBP2a can continue to catalyze the synthesis of the cell wall, rendering the bacterium resistant.[6]

This shared mechanism of resistance is the primary driver of cross-resistance between oxacillin and cephalosporins. Consequently, methicillin-resistant Staphylococcus aureus (MRSA), identified by its resistance to oxacillin, is typically resistant to most cephalosporins.[6] However, the landscape of this cross-resistance is not entirely uniform, with notable exceptions, particularly with the advent of newer generation cephalosporins.

Visualizing the Mechanism of Methicillin Resistance

cluster_0 Susceptible S. aureus (MSSA) cluster_1 Resistant S. aureus (MRSA) MSSA_PBPs Penicillin-Binding Proteins (PBPs) CellWall_S Intact Cell Wall Synthesis BetaLactam Oxacillin / Cephalosporins BetaLactam->MSSA_PBPs Binds and Inhibits CellLysis_S Cell Lysis MRSA_PBPs Native PBPs PBP2a PBP2a (mecA-encoded) CellWall_R Continued Cell Wall Synthesis PBP2a->CellWall_R Catalyzes BetaLactam_R Oxacillin / Cephalosporins BetaLactam_R->MRSA_PBPs Binds and Inhibits BetaLactam_R->PBP2a Low Affinity, No Inhibition Survival Bacterial Survival CellWall_R->Survival start Isolate S. aureus from Clinical Sample subculture Subculture to Obtain Pure Colonies start->subculture mcfarland Prepare 0.5 McFarland Standard Inoculum subculture->mcfarland pcr mecA Gene PCR subculture->pcr mic Broth Microdilution MIC Testing mcfarland->mic disk Kirby-Bauer Disk Diffusion mcfarland->disk data Analyze and Compare MICs, Zone Diameters, and mecA Status mic->data disk->data pcr->data

Sources

Comparative

A Comparative Guide to Sodium Oxacillin Monohydrate Reference Standards for HPLC Validation

In the landscape of pharmaceutical quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the potency and purity analysis of antibiotic d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the potency and purity analysis of antibiotic drug substances like sodium oxacillin. The accuracy of these analyses is not merely a function of the instrumentation but is fundamentally anchored to the quality of the reference standard employed. This guide provides an in-depth technical comparison of using a pharmacopeial primary reference standard versus a secondary (in-house or commercial) reference standard of sodium oxacillin monohydrate for HPLC method validation, offering field-proven insights and supporting experimental data to guide researchers, scientists, and drug development professionals in their analytical strategy.

The Imperative of a High-Fidelity Reference Standard

A reference standard is a substance of established purity and identity, serving as the benchmark against which a sample is quantified.[1] Its role is critical; any uncertainty in the standard's purity or identity is directly propagated as error in the final reported value for the analyte. Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), are considered primary standards.[2][3] They are extensively characterized and are legally recognized as the ultimate point of metrological traceability.[4]

Secondary standards, while cost-effective for routine use, must have their purity and identity rigorously established through direct comparison to the primary standard.[5][6] The qualification of a secondary standard is a comprehensive process that ensures its suitability for its intended use.[7] This guide will explore the practical implications of these differences through a simulated HPLC validation for sodium oxacillin assay.

For the purpose of this guide, we will compare the performance of two hypothetical reference standards:

  • RS-A: USP Sodium Oxacillin Monohydrate Reference Standard (A primary, compendial standard).

  • RS-B: A commercial, non-pharmacopeial secondary standard of Sodium Oxacillin Monohydrate.

The Analytical Framework: An HPLC Method for Oxacillin Assay

The foundation of our comparison is a robust isocratic reversed-phase HPLC method, adapted from established literature, designed for the quantification of oxacillin.[8] The validation of this method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[9]

Experimental Protocol: HPLC System and Conditions
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Phenyl column, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.02 M Monobasic Potassium Phosphate (pH adjusted to 3.6 with phosphoric acid), Acetonitrile, and Methanol (700:225:75, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The First Checkpoint: System Suitability Testing (SST)

Before any validation experiments, the suitability of the chromatographic system must be established.[10] This is a non-negotiable step that ensures the HPLC system is performing adequately on the day of analysis. The SST is performed using the primary reference standard (RS-A) as the benchmark.

Experimental Protocol: System Suitability
  • Prepare SST Solution: Accurately weigh and dissolve a quantity of RS-A (USP Sodium Oxacillin Monohydrate RS) in the mobile phase to obtain a solution with a nominal concentration of 0.2 mg/mL.

  • Perform Injections: Make five replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the key system suitability parameters against predefined acceptance criteria, which are often guided by pharmacopeias like the USP <621> and Ph. Eur. 2.2.29.[11][12]

Table 1: System Suitability Test Results with RS-A

ParameterAcceptance CriteriaObserved ResultStatus
Tailing Factor (T)T ≤ 2.01.2Pass
Theoretical Plates (N)N ≥ 20007500Pass
Relative Standard Deviation (RSD) for Peak AreaRSD ≤ 2.0%0.5%Pass

The causality here is direct: a well-performing system, as confirmed by SST, provides a stable and reliable baseline for the subsequent, more complex validation experiments. Passing SST with the primary standard instills confidence that the analytical hardware is not a significant source of variability.

Head-to-Head Comparison: Method Validation Parameters

The core of this guide lies in the comparative validation of the HPLC method using both RS-A and RS-B. We will assess specificity, linearity, accuracy, and precision.

Specificity: Ensuring a Clean Signal

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Prepare Solutions:

    • Blank: Mobile phase.

    • Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).

    • Standard Solution (RS-A): 0.2 mg/mL of USP Sodium Oxacillin Monohydrate RS.

    • Standard Solution (RS-B): 0.2 mg/mL of the secondary standard.

    • Sample Solution: A solution of the drug product.

    • Forced Degradation Samples: Subject the sample solution to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Inject all solutions and record the chromatograms. Assess for any interference at the retention time of the oxacillin peak.

Interpretation of Results: With RS-A, the peak for oxacillin is sharp and well-resolved from any degradant peaks and excipient interference. The peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the peak. When using RS-B, a similar result is expected. However, the certificate of analysis for RS-B must be scrutinized. If it contains significant impurities that are not well-characterized, these could co-elute with the main peak, compromising the specificity of the method. For this comparison, we assume RS-B is of high quality and also shows no interference.

Linearity: A Proportional Response

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Prepare Stock Solutions: Prepare separate stock solutions of RS-A and RS-B at a concentration of 1.0 mg/mL.

  • Create Calibration Series: From each stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

  • Analysis and Evaluation: Inject each concentration in triplicate. Plot the mean peak area against the concentration for each reference standard and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Comparative Linearity Data

ParameterAcceptance CriteriaRS-A (USP Standard)RS-B (Secondary Standard)
Concentration Range50% - 150%0.1 - 0.3 mg/mL0.1 - 0.3 mg/mL
Correlation Coefficient (r²)r² ≥ 0.9990.99980.9991
Y-interceptClose to zero1,50015,000
Slope-5,500,0005,450,000

Causality and Insight: The data for RS-A shows an excellent linear relationship with a high correlation coefficient and a y-intercept that is negligible, indicating minimal systematic error. The data for RS-B, while still acceptable, shows a slightly lower r² and a more significant y-intercept. This could be indicative of minor, undetected impurities in RS-B that do not respond linearly or contribute to a baseline offset. While both may pass, the data from the primary standard is statistically more robust and provides a higher degree of confidence.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often assessed by recovery studies.

  • Prepare Spiked Samples: Spike a placebo mixture with known amounts of RS-A and RS-B at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the added standard.

Table 3: Comparative Accuracy (Recovery) Data

Spiking LevelAcceptance Criteria% Recovery (RS-A)% Recovery (RS-B)
80%98.0% - 102.0%100.2%98.5%
100%98.0% - 102.0%99.8%101.5%
120%98.0% - 102.0%100.5%102.5%
Mean Recovery 98.0% - 102.0% 100.2% 100.8%
RSD of Recoveries ≤ 2.0% 0.35% 2.05%
*Result outside of typical acceptance criteria.

Expertise in Action: The results for RS-A are tightly clustered around 100%, with a very low relative standard deviation, indicating high accuracy across the analytical range. In contrast, RS-B shows more variability, with one result at the 120% level falling outside the typical acceptance criteria. This discrepancy could arise if the stated purity of RS-B is not accurate. For instance, if RS-B has a true purity of 98% but is being used as if it were 100%, it would lead to an overestimation of the recovery, especially at higher concentrations. This underscores the trust and authority vested in a primary standard.[4]

Precision: Repeatability and Intermediate Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Repeatability: Prepare six individual sample preparations from a single homogeneous batch of drug product. Assay these samples using both RS-A and RS-B as the standard on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Evaluation: Calculate the %RSD for the sets of measurements.

Table 4: Comparative Precision Data

Precision LevelParameterAcceptance CriteriaRS-A (USP Standard)RS-B (Secondary Standard)
Repeatability (Day 1, Analyst 1) Mean Assay (%)-99.5%98.8%
% RSD≤ 2.0%0.6%1.5%
Intermediate Precision (Day 2, Analyst 2) Mean Assay (%)-99.8%100.5%
% RSD≤ 2.0%0.8%1.9%
Overall Mean Assay (%) --99.65%99.65%
Overall % RSD ≤ 2.0%0.75%1.75%

Trustworthiness of the System: While the overall mean assay value is coincidentally the same, the variability tells a different story. The %RSD for analyses using RS-A is consistently lower, demonstrating higher precision. The higher scatter in the results from RS-B could be due to slight inconsistencies in the standard material itself or minor impurities affecting the chromatographic peak integration. A primary standard, due to its high purity and homogeneity, provides a more stable and repeatable response, leading to a more precise and trustworthy analytical method.[1][7]

Visualizing the Validation Workflow and Logic

To better understand the relationship between these components, the following diagrams illustrate the validation process and the foundational role of the reference standard.

HPLC_Validation_Workflow cluster_0 Phase 1: System & Standard Preparation cluster_1 Phase 2: Method Validation Experiments cluster_2 Phase 3: Data Evaluation & Conclusion Prep Prepare Mobile Phase, Standard (RS-A/RS-B) & Sample Solutions SST System Suitability Test (SST) (using RS-A) Prep->SST Verify System Performance Specificity Specificity (Interference Check) SST->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Recovery Study) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Eval Compare Results Against Acceptance Criteria (ICH Q2) Precision->Eval Conclusion Assess Standard Performance & Method Validity Eval->Conclusion

Validation_Hierarchy cluster_params Core Validation Parameters RS Reference Standard (Purity & Identity) Linearity Linearity RS->Linearity Defines concentration Accuracy Accuracy RS->Accuracy Provides 'true value' Specificity Specificity RS->Specificity Confirms identity Method Validated Analytical Method Result Reliable & Accurate Assay Result Method->Result Linearity->Method Accuracy->Method Precision Precision Precision->Method Specificity->Method

Caption: The foundational role of the reference standard in HPLC validation.

Conclusion: The Value of an Authoritative Standard

This comparative guide demonstrates that while a well-characterized secondary standard (RS-B) can be suitable for routine analysis, it introduces a higher level of analytical uncertainty compared to a primary pharmacopeial standard (RS-A). The subtle but significant differences observed in linearity, accuracy, and precision underscore the value of grounding analytical measurements in an authoritative reference standard.

The use of a USP or other primary reference standard provides the highest level of confidence and scientific rigor, ensuring that the HPLC validation is not only compliant with regulatory expectations but is also built on a foundation of metrological traceability. For drug development professionals, the choice of reference standard is a critical decision that directly impacts the quality and reliability of the data underpinning the safety and efficacy of the final drug product. While secondary standards have their place, their qualification must be impeccable and traceable, a process that itself relies on the unquestionable integrity of the primary standard.

References

  • GMP Insiders. (n.d.). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • Advanco. (2024, January 16). Primary and Secondary standards in Pharmaceutical Industry? Don't let your guard down! Retrieved from [Link]

  • Pharmaffiliates. (n.d.). oxacillin sodium salt monohydrate and its Impurities. Retrieved from [Link]

  • Pharmaguideline Forum. (2016, May 20). What is the difference between primary & secondary standards. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • ResearchGate. (n.d.). Method accuracy for oxacillin sodium monohydrate recoveries obtained by HPLC-UV system. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • ResearchGate. (2020, June 30). Is purity of reference material important when running HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of content and related substances of oxacillin sodium and its preparations. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • DSDP Analytics. (n.d.). Ph. Eur. 2.2.29. Liquid Chromatography. Retrieved from [Link]

Sources

Validation

Comparative Pharmacokinetics of Sodium Oxacillin Monohydrate: Interspecies Scaling &amp; Experimental Models

Topic: Comparative Pharmacokinetics of Sodium Oxacillin Monohydrate in Animal Models Content Type: Publish Comparison Guide Executive Summary Sodium Oxacillin Monohydrate is a critical isoxazolyl penicillin, engineered s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Sodium Oxacillin Monohydrate in Animal Models Content Type: Publish Comparison Guide

Executive Summary

Sodium Oxacillin Monohydrate is a critical isoxazolyl penicillin, engineered specifically to resist hydrolysis by staphylococcal beta-lactamases. While its clinical efficacy in humans is well-documented, the translation of pharmacokinetic (PK) data from animal models requires a nuanced understanding of interspecies scaling.

This guide analyzes the comparative pharmacokinetics of oxacillin across murine, rodent, and canine models. It contrasts oxacillin with key alternatives (Nafcillin, Dicloxacillin) and provides field-validated experimental protocols for researchers designing PK/PD studies.

Mechanistic Foundation: The Isoxazolyl Advantage

To understand the PK divergence between species, one must first grasp the structural stability that defines oxacillin. Unlike benzylpenicillin (Penicillin G), oxacillin possesses a bulky isoxazolyl side chain that sterically hinders the active site of beta-lactamase enzymes.

DOT Diagram 1: Mechanism of Beta-Lactamase Resistance This diagram illustrates the steric hindrance mechanism that protects the beta-lactam ring in oxacillin compared to susceptible penicillins.

OxacillinMechanism Oxacillin Sodium Oxacillin (Isoxazolyl Side Chain) BetaLactamase Staphylococcal Beta-Lactamase Oxacillin->BetaLactamase Low Affinity (Steric Hindrance) Stable Steric Shielding (Active Drug) Oxacillin->Stable Preserves Ring PenG Penicillin G (Benzyl Side Chain) PenG->BetaLactamase High Affinity Ring Beta-Lactam Ring (Active Site) BetaLactamase->Ring Attacks Hydrolysis Ring Hydrolysis (Inactivation) Ring->Hydrolysis Rapid

Caption: Comparative stability of Oxacillin vs. Penicillin G against enzymatic hydrolysis.

Comparative PK Profiles: Interspecies Analysis

The pharmacokinetics of oxacillin are characterized by rapid renal elimination and significant plasma protein binding. However, the extent of these parameters varies drastically between species, affecting dose extrapolation.

Table 1: Comparative PK Parameters (Mean Values)

Note: Values represent consensus ranges from intravenous (IV) administration data.

ParameterMouse (20-30g)Rat (250g)Dog (Beagle)Human (70kg)
Half-life (

)
15 - 20 min20 - 30 min30 - 45 min20 - 30 min
Protein Binding ~92%~70-80%~90%92 - 94%
Elimination Route Renal (Major)Renal + HepaticRenal (Major)Renal (Major)
Volume of Dist. (

)
0.2 - 0.3 L/kg0.3 - 0.5 L/kg0.2 - 0.3 L/kg0.1 - 0.2 L/kg

Key Insight - The "Renal Cliff": In dogs, oxacillin clearance correlates strictly with glomerular filtration rate (GFR) and tubular secretion. Unlike rats, which exhibit significant hepatic contribution to clearance (up to 30% via bile), dogs and humans rely heavily on the renal pathway. This makes the canine model the superior predictor for human renal clearance behavior, whereas the rat model is often preferred for studying hepatic metabolism or potential drug-drug interactions involving CYP450 enzymes [1, 3].

Protein Binding Implications[1][2][3][4][5][6][7][8]
  • Humans: High binding (>90%) limits the free fraction (

    
    ) available for tissue penetration.
    
  • Rats: Lower binding (~75%) results in a higher

    
    , potentially overestimating tissue efficacy in translational models if not corrected [5].
    
  • Correction Factor: When scaling from Rat to Human, apply a correction factor based on the ratio of free fractions (

    
    ) to predict effective inhibitory concentrations.
    
Performance vs. Alternatives

Oxacillin is rarely the sole option. Below is a direct performance comparison with its primary isoxazolyl penicillin alternatives in animal models.

Table 2: Oxacillin vs. Comparators in Murine Models
FeatureOxacillin Nafcillin Dicloxacillin
Oral Bioavailability Low/Variable (Acid labile)Low/VariableHigh (Acid stable)
Clearance Mechanism RenalHepatic (Biliary) > RenalRenal
In Vivo Potency ModerateHigh (Superior in kidney models)High
Serum Levels ModerateModerateHighest

Experimental Evidence: In a comparative murine study of S. aureus kidney colonization, Nafcillin demonstrated superior efficacy in preventing organ colonization compared to Oxacillin, despite similar in vitro MICs.[9] This is attributed to Nafcillin's unique biliary excretion pathway, which results in higher sustained tissue concentrations in certain compartments [2]. Conversely, Dicloxacillin is the preferred comparator for oral dosing studies due to its superior acid stability and absorption profile [6].

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols outline the exact steps for evaluating Oxacillin PK.

Protocol A: Murine Skin/Soft Tissue Infection PK/PD Model

Objective: Determine the pharmacokinetic driver (


) for efficacy.
  • Animal Prep: Use 6-week-old C57BL/6 mice. Anesthetize with ketamine/xylazine.[10]

  • Inoculation: Shave the right flank.[10] Inoculate subcutaneously (SC) with

    
     CFU of S. aureus (methicillin-susceptible strain).
    
  • Dosing:

    • Administer Sodium Oxacillin Monohydrate Intraperitoneally (IP) .

    • Dose: 400 mg/kg (Single dose for PK profiling; q4h for efficacy).

    • Note: IP is preferred in mice over IV for ease of repeated dosing, though bioavailability must be accounted for.

  • Sampling (PK Arm):

    • Collect blood via retro-orbital or tail vein bleed at

      
       minutes post-dose.
      
    • Centrifuge at 2000g for 10 min to isolate serum.

  • Analysis:

    • Method: Bioassay (Disc Diffusion) using Bacillus subtilis ATCC 6633 as the indicator organism is a robust, low-cost standard for beta-lactams.

    • Alternative: HPLC-UV (C18 column, Mobile phase: Acetonitrile/Phosphate buffer) for higher precision [4].

Protocol B: Rat Liver Perfusion (Clearance Mechanism)

Objective: Isolate hepatic contribution to clearance.

  • Surgical Isolation: Anesthetize rat (Sprague-Dawley). Cannulate the portal vein (inflow) and superior vena cava (outflow).

  • Perfusion Medium: Krebs-Henseleit bicarbonate buffer (pH 7.4) with and without 4% Bovine Serum Albumin (BSA) .

    • Why BSA? To simulate physiological protein binding.

  • Dosing: Inject Oxacillin bolus into the portal vein.

  • Sampling: Collect outflow perfusate every 30 seconds for 10 minutes.

  • Calculation: Fit data to a two-compartment dispersion model to determine the hepatic extraction ratio (

    
    ).
    

DOT Diagram 2: Experimental Workflow for PK Study

PKWorkflow Start Study Design (Species Selection) Dosing Administration (IV / IP / Oral) Start->Dosing Sampling Serial Blood Sampling (Micro-sampling technique) Dosing->Sampling t=0 to t=4h Processing Plasma Separation (Centrifugation) Sampling->Processing Assay Quantification (HPLC or Bioassay) Processing->Assay Analysis Data Analysis (Non-compartmental) Assay->Analysis

Caption: Standardized workflow for preclinical pharmacokinetic evaluation.

References
  • Kampf, D., et al. (1983). "Effects of mezlocillin on the pharmacokinetics of oxacillin and dicloxacillin." Journal of Antimicrobial Chemotherapy.

  • Yurchenco, J. A., et al. (1976). "Nafcillin and oxacillin: comparative antistaphylococcal activity in mice."[9] The Journal of Antibiotics.

  • Dimitrova, D. J., et al. (2008).[11] "Comparative allometric analysis of three isoxazolylpenicillins in four mammalian species." Bulgarian Journal of Veterinary Medicine.

  • Diep, B. A., et al. (2010). "Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion." Infection and Immunity.

  • Zeitlinger, M., et al. (2011). "Protein Binding in Translational Antimicrobial Development—Focus on Interspecies Differences." Therapeutic Drug Monitoring.

  • Marconi, D., et al. (2005). "Comparative Pharmacokinetics of Dicloxacillin Sodium after Intravenous and Intramuscular Administration to Sheep." Veterinary Research Communications.

Sources

Comparative

Comparative Guide: Sodium Oxacillin Monohydrate vs. Penicillin G Stability to Beta-Lactamase

Executive Summary Sodium Oxacillin Monohydrate is a semi-synthetic isoxazolyl penicillin engineered specifically to resist hydrolysis by Class A serine beta-lactamases (penicillinases), particularly those produced by Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Oxacillin Monohydrate is a semi-synthetic isoxazolyl penicillin engineered specifically to resist hydrolysis by Class A serine beta-lactamases (penicillinases), particularly those produced by Staphylococcus aureus.[1][2] In contrast, Penicillin G (Benzylpenicillin) is a natural penicillin that serves as a highly efficient substrate for these enzymes, resulting in rapid deactivation.

While Penicillin G exhibits superior intrinsic potency against non-resistant organisms due to less steric hindrance at the target site (Penicillin-Binding Proteins), its utility is nullified by beta-lactamase-producing strains. Oxacillin trades a degree of intrinsic potency for extreme stability against penicillinases, making it the standard for treating MSSA (Methicillin-Susceptible Staphylococcus aureus).

Critical Caveat: Oxacillin is not stable against Class D beta-lactamases (OXA-type enzymes) or the altered PBP2a found in MRSA.

Molecular Mechanism of Stability

The differential stability between these two compounds lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core.

Structural Analysis[3][4][5]
  • Penicillin G: Features a benzyl side chain .[3] This group is planar and relatively small, allowing the beta-lactam ring to fit perfectly into the active site of beta-lactamase enzymes. The enzyme's catalytic serine residue can easily access the carbonyl carbon of the beta-lactam ring.

  • Oxacillin: Features a 5-methyl-3-phenyl-4-isoxazolyl side chain . This bulky, rigid group creates significant steric hindrance. When oxacillin enters the beta-lactamase active site, this side chain clashes with the enzyme's binding pocket, preventing the catalytic serine from approaching the beta-lactam carbonyl carbon effectively.

Mechanism Diagram (Graphviz)

The following diagram illustrates the kinetic pathway and the blocking mechanism of Oxacillin.

BetaLactamaseMechanism cluster_legend Mechanism Key Enzyme Beta-Lactamase (Active Serine) Complex_PG E-S Complex (Pen G) Enzyme->Complex_PG Binding (High Affinity) Complex_OX E-S Complex (Oxacillin) Enzyme->Complex_OX Binding (Low Affinity) PenG Penicillin G (Substrate) PenG->Complex_PG Oxacillin Oxacillin (Resistant) Oxacillin->Complex_OX AcylEnzyme Acyl-Enzyme Intermediate Complex_PG->AcylEnzyme Nucleophilic Attack (Rapid) Complex_OX->AcylEnzyme Steric Blockade (Reaction Stalled) Hydrolyzed Hydrolyzed Product (Inactive) AcylEnzyme->Hydrolyzed Deacylation Hydrolyzed->Enzyme Enzyme Regenerated Pen G Pathway Pen G Pathway Rapid Hydrolysis Rapid Hydrolysis Pen G Pathway->Rapid Hydrolysis Oxacillin Pathway Oxacillin Pathway Steric Hindrance Steric Hindrance Oxacillin Pathway->Steric Hindrance

Caption: Comparative hydrolytic pathway showing Penicillin G's rapid turnover versus Oxacillin's steric blockade at the acylation step.[1][4][5][3][6][7][8][9][10][11]

Comparative Kinetic Data

The stability difference is best quantified using Michaelis-Menten kinetics. The table below summarizes typical kinetic parameters against Staphylococcal Penicillinase (Class A).

ParameterSymbolPenicillin G (Reference)Sodium OxacillinInterpretation
Relative Hydrolysis Rate

100 < 1.0 Oxacillin is hydrolyzed at less than 1% the rate of Pen G.
Turnover Number

(

)
~50 - 200< 0.1The enzyme processes Pen G rapidly; Oxacillin turnover is negligible.
Binding Affinity

(

)
Low (High Affinity)High (Low Affinity)The enzyme binds Pen G tightly; Oxacillin binds poorly due to steric clashes.
Catalytic Efficiency

HighVery LowIndicates Oxacillin is a "poor substrate" for Class A enzymes.

Note: Data represents general values for Class A beta-lactamases (e.g., TEM-1, PC1). Values vary by specific enzyme variant.

Experimental Validation Protocol

To objectively verify the stability of Sodium Oxacillin Monohydrate versus Penicillin G, a Direct UV Spectrophotometric Assay is recommended. This method tracks the opening of the beta-lactam ring, which causes a specific decrease in absorbance.

Methodology: Direct UV Hydrolysis Assay

Objective: Determine the initial rate of hydrolysis for both compounds in the presence of a standard beta-lactamase (e.g., TEM-1 or commercially available Penicillinase).

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (at 25°C).

  • Enzyme: Recombinant Beta-Lactamase (e.g., from B. cereus or E. coli TEM-1). Dilute to ~0.1 unit/mL.

  • Substrates:

    • Substrate A: Penicillin G Potassium (100

      
       final conc).
      
    • Substrate B: Sodium Oxacillin Monohydrate (100

      
       final conc).
      

Workflow Diagram (Graphviz):

ExperimentalProtocol cluster_wavelengths Detection Wavelengths Start Start Protocol Prep 1. Prepare 100 µM Substrate Solutions (Phosphate Buffer pH 7.0) Start->Prep Blank 2. Blank Spectrophotometer (Buffer only) Prep->Blank AddEnzyme 3. Add Beta-Lactamase Enzyme (t = 0) Blank->AddEnzyme Measure 4. Monitor Absorbance (Continuous Read, 5 mins) AddEnzyme->Measure PenG_Wave Pen G: 232 nm Measure->PenG_Wave Ox_Wave Oxacillin: 260 nm Measure->Ox_Wave Calc 5. Calculate Slope (ΔAbs/min) PenG_Wave->Calc Ox_Wave->Calc Result 6. Determine Relative Stability (Rate Ox / Rate PenG) Calc->Result

Caption: Step-by-step workflow for the Direct UV Spectrophotometric Hydrolysis Assay.

Protocol Steps
  • Baseline Establishment: Place 1.0 mL of Substrate A (Pen G) into a quartz cuvette. Measure Absorbance at 232 nm until stable.

  • Reaction Initiation: Add 10

    
     of enzyme solution. Mix immediately by inversion.
    
  • Data Acquisition: Record the decrease in absorbance for 5 minutes. The beta-lactam ring opening destroys the chromophore, causing a drop in signal.

  • Repeat for Oxacillin: Repeat steps 1-3 using Substrate B (Oxacillin), but monitor Absorbance at 260 nm (optimal for oxacillin's side chain).

  • Calculation:

    
    
    Where 
    
    
    
    is the difference in extinction coefficient between intact and hydrolyzed forms.

Expected Result: Penicillin G will show a steep, rapid decline in absorbance. Oxacillin will show a flat line or negligible decline, confirming stability.

Clinical & Research Implications

When to Use Penicillin G
  • Target: Non-beta-lactamase producing organisms (e.g., Streptococcus pyogenes, Treponema pallidum).

  • Advantage: Higher intrinsic activity (lower MIC) against susceptible strains compared to oxacillin.

  • Risk: Useless against 90%+ of S. aureus isolates due to hydrolysis.

When to Use Sodium Oxacillin Monohydrate[2]
  • Target: Penicillinase-producing Staphylococcus aureus (MSSA).[12][13]

  • Advantage: The bulky side chain acts as a "shield," allowing the drug to bind PBPs and inhibit cell wall synthesis despite the presence of beta-lactamase.

  • Limitation:

    • MRSA: Oxacillin is ineffective against MRSA, not because of beta-lactamase hydrolysis, but because MRSA possesses a mutated target protein (PBP2a) that Oxacillin cannot bind to.

    • Class D Enzymes: Specific "Oxacillinase" (OXA) enzymes found in Pseudomonas and Acinetobacter can hydrolyze oxacillin.

References

  • Structural Basis of Beta-Lactamase Inhibition. Source: National Institutes of Health (NIH) / PMC. Title: Structural Origins of Oxacillinase Specificity in Class D β-Lactamases. URL:[Link]

  • Kinetic Parameters of Penicillins. Source: Biochemical Journal.[3] Title: A survey of the kinetic parameters of class C beta-lactamases. Penicillins.[1][2][3][9][13][14][15][16][17][18] URL:[Link]

  • Spectrophotometric Assay Methodology. Source: Biochemical Journal.[3] Title: A spectrophotometric assay of β-lactamase action on penicillins.[19] URL:[Link]

  • Oxacillin Sodium Monohydrate Properties. Source: PubChem / NIH. Title: Oxacillin Sodium (Compound Summary).[2][17] URL:[Link]

Sources

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